Isopicropodophyllone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5aS,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQYPPCSYRZOT-ZNOIYHFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isopicropodophyllone: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllone (PPP), a cyclolignan, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, focusing on its dual role as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling cascade and as a potent inducer of mitotic catastrophe through microtubule depolymerization. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through two primary, and potentially interconnected, mechanisms:
-
IGF-1R Pathway Inhibition: this compound is a well-characterized inhibitor of the IGF-1R tyrosine kinase.[1][2][3] Inhibition of IGF-1R autophosphorylation by this compound leads to the downregulation of major downstream pro-survival and proliferative signaling pathways, namely the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2][4] This disruption of IGF-1R signaling contributes to the induction of apoptosis and cell cycle arrest.[1][3]
-
IGF-1R-Independent Microtubule Depolymerization: Emerging evidence has revealed a novel, IGF-1R-independent mechanism of action for this compound.[5][6][7] The compound directly interferes with microtubule dynamics, leading to microtubule depolymerization.[5][7] This disruption of the mitotic spindle apparatus prevents proper chromosome segregation, resulting in a prolonged mitotic arrest, specifically in prometaphase, and ultimately leading to mitotic catastrophe and cell death.[5][7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| Jurkat | T-lymphoblastic leukemia | 1.5 | 48 | [9] |
| Molt-3 | T-lymphoblastic leukemia | 1.0 | 48 | [9] |
| Uveal Melanoma Cell Lines (OCM-1, OCM-3, OCM-8, 92-1) | Uveal Melanoma | < 0.05 | Not Specified | [10] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Treatment | Fold Increase in Apoptosis | Reference |
| Jurkat | T-lymphoblastic leukemia | 2.0 µM for 48h | 7.5 | [9] |
| Molt-3 | T-lymphoblastic leukemia | 2.0 µM for 48h | 4.5 | [9] |
| HCC827GR | Non-Small Cell Lung Cancer | 0.2 µM for 48h | Not specified, but total apoptosis was 20.6% | [11] |
| HCC827GR | Non-Small Cell Lung Cancer | 0.3 µM for 48h | Not specified, but total apoptosis was 26.5% | [11] |
| HCC827GR | Non-Small Cell Lung Cancer | 0.4 µM for 48h | Not specified, but total apoptosis was 36.3% | [11] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| Jurkat | T-lymphoblastic leukemia | 2.0 µM for 24h and 48h | G2/M phase arrest | [9] |
| Molt-3 | T-lymphoblastic leukemia | 2.0 µM for 24h and 48h | G2/M phase arrest | [9] |
| Brain-seeking breast cancer cells (231Br and BT474 Br3) | Breast Cancer | 1 µg/mL for 48h | G2/M phase arrest | [12] |
| Rhabdomyosarcoma cell lines | Rhabdomyosarcoma | Not specified | G2/M phase arrest | [2] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Key Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes. (Cells can be stored at 4°C for several weeks).[13]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.[13]
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[13]
-
Add 400 µL of PI staining solution and mix well.[13]
-
Incubate at room temperature for 5 to 10 minutes, protected from light.
-
Analyze the samples by flow cytometry, recording at least 10,000 events per sample.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in turbidity.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Thaw tubulin, GTP, and polymerization buffer on ice.
-
Prepare the reaction mixture on ice, containing tubulin (e.g., 2 mg/mL) in polymerization buffer supplemented with GTP (e.g., 1 mM).[4]
-
Add this compound at various concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor tubulin polymerization by measuring the increase in absorbance (turbidity) at 350 nm every 30 seconds for a specified period (e.g., 90 minutes).[2][14]
Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways
This technique is used to detect and quantify changes in the phosphorylation status and total protein levels of key components of the PI3K/Akt and MAPK signaling pathways following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating the mechanism of action of this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of Isopicropodophyllone: A Dual-Mechanism Anticancer Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllone, also known as Picropodophyllin (PPP), has emerged as a compelling small molecule in oncology research due to its potent and selective inhibitory effects on the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key mediator in cancer cell proliferation and survival.[1] Discovered through the screening of cyclolignans, this natural product derivative has demonstrated significant antitumor activity in a variety of preclinical models. Further investigation has revealed a dual mechanism of action, encompassing not only the targeted inhibition of the IGF-1R signaling pathway but also an independent effect on microtubule dynamics, leading to mitotic arrest and subsequent cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular effects.
Discovery and Background
The quest for selective IGF-1R inhibitors has been a significant focus in cancer drug development, driven by the receptor's pivotal role in malignancy. The high homology between IGF-1R and the insulin receptor (IR) has posed a considerable challenge in developing specific inhibitors, as cross-reactivity with IR can lead to undesirable metabolic side effects. The discovery of this compound as a selective IGF-1R inhibitor stemmed from a strategic investigation into the therapeutic potential of cyclolignans, a class of naturally occurring lignans.
Researchers identified that certain cyclolignans possess structural features conducive to inhibiting IGF-1R autophosphorylation at the substrate level, rather than competing with ATP, a mechanism that often leads to off-target effects on other kinases.[2] Among the screened compounds, this compound (Picropodophyllin), a stereoisomer of podophyllotoxin, was identified as a particularly potent and selective inhibitor of IGF-1R tyrosine phosphorylation.[2][3] Unlike its highly toxic stereoisomer, podophyllotoxin, this compound exhibited low toxicity, with a reported LD50 of >500 mg/kg in rodents, making it a promising candidate for further development.[2][4]
Synthesis of this compound
The asymmetric total synthesis of (-)-Isopicropodophyllone has been achieved through a catalytic approach, providing a reliable method for its production for research and potential therapeutic applications. The synthesis strategy focuses on the enzymatic desymmetrization of a meso diacetate intermediate to establish the required chirality.
Synthetic Workflow
Caption: Synthetic workflow for (-)-Isopicropodophyllone.
Experimental Protocol: Asymmetric Synthesis
The first catalytic asymmetric synthesis of (-)-Isopicropodophyllone, as reported in the literature, involves the following key steps:
-
Preparation of the Isobenzofuran (IBF) Precursor: Starting from piperonal, a three-step sequence involving bromination, acetalization, and halogen-metal exchange followed by hydroxymethylation yields the isobenzofuran precursor.
-
Diels-Alder Reaction and Formation of the meso Diester: The IBF precursor undergoes a Diels-Alder reaction with neat dimethyl acetylenedicarboxylate.
-
Hydrogenation and Reduction: The resulting adduct is subjected to catalytic hydrogenation to yield the meso diester. Subsequent reduction with lithium aluminum hydride (LiAlH4) affords the meso diol.
-
Acetylation: The meso diol is then acetylated to produce the meso diacetate.
-
Enzymatic Desymmetrization: The key asymmetric step involves the enzymatic desymmetrization of the meso diacetate using Porcine Pancreatic Lipase (PPL) mediated ester hydrolysis. This step efficiently produces the chiral monoacetate intermediate with high enantiomeric excess.
-
Conversion to Dihydronaphthalene: The chiral monoacetate undergoes a series of reactions including protecting group manipulation and oxidation, followed by a retro-Michael ring opening to form a dihydronaphthalene intermediate, setting the crucial stereocenters.
-
Introduction of the Trimethoxyphenyl Ring: The highly oxygenated trimethoxyphenyl ring is introduced late in the synthesis via an arylcopper species.
-
Final Steps: The resulting conjugate addition product is converted to (-)-Isopicropodophyllone through a two-step sequence of lactonization and deprotection.
Mechanism of Action
This compound exhibits a dual mechanism of action, contributing to its potent anticancer effects. It acts as a targeted inhibitor of the IGF-1R signaling pathway and independently disrupts microtubule dynamics.
IGF-1R Signaling Pathway Inhibition
This compound selectively inhibits the autophosphorylation of the IGF-1R, a critical step in the activation of downstream signaling cascades.[2] This inhibition prevents the activation of two major signaling pathways crucial for cancer cell growth and survival: the PI3K/Akt pathway and the Ras/MAPK pathway.
Caption: IGF-1R signaling pathway inhibition by this compound.
Microtubule Depolymerization and Mitotic Arrest
Independent of its effects on IGF-1R, this compound has been shown to interfere with microtubule dynamics, leading to microtubule depolymerization. This disruption of the microtubule network results in the arrest of cancer cells in the G2/M phase of the cell cycle and can ultimately trigger mitotic catastrophe and apoptosis.
Caption: Microtubule disruption by this compound.
Quantitative Biological Data
The biological activity of this compound has been quantified in various assays, demonstrating its potency against IGF-1R and its cytotoxic effects on a range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 | Reference |
| IGF-1R Autophosphorylation | Cell-free | ~1 nM | [5] |
| Cell Viability | Rhabdomyosarcoma (RH30) | ~0.1 µM | [6] |
| Cell Viability | Rhabdomyosarcoma (RD) | ~0.1 µM | [6] |
| Cell Viability | Multiple Myeloma | 0.05 - 0.5 µM | [6] |
| Cell Viability | Osteosarcoma | Not specified | [7] |
| Cell Viability | Lung Cancer | Not specified | [8] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Formula | C22H22O8 | |
| Molecular Weight | 414.41 g/mol | |
| Solubility | Poorly soluble in aqueous media | |
| LD50 (rodents) | >500 mg/kg | [2][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro IGF-1R Kinase Assay
-
Plate Coating: Coat a 96-well plate with an anti-IGF-1R antibody overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Lysate Addition: Add cell lysates containing IGF-1R to the wells.
-
Inhibitor Treatment: Add various concentrations of this compound to the wells and incubate.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: Detect the level of receptor phosphorylation using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody and a chromogenic substrate.
-
Absorbance Measurement: Measure the absorbance using a microplate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of IGF-1R kinase activity.
Apoptosis Assay (PARP Cleavage by Western Blot)
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: The presence of the cleaved PARP fragment indicates the induction of apoptosis.
Microtubule Polymerization Assay
-
Tubulin Preparation: Prepare purified tubulin in a polymerization buffer.
-
Assay Setup: In a 96-well plate, mix the tubulin solution with various concentrations of this compound or control compounds.
-
Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: An increase in absorbance indicates microtubule polymerization. A decrease or inhibition of this increase in the presence of this compound suggests its microtubule-destabilizing activity.
Conclusion
This compound represents a significant advancement in the development of targeted anticancer agents. Its dual mechanism of action, combining the selective inhibition of the critical IGF-1R signaling pathway with the disruption of microtubule dynamics, offers a multi-pronged attack on cancer cell proliferation and survival. The low toxicity profile of this compound further enhances its therapeutic potential. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this promising molecule and its derivatives, with the ultimate goal of translating these preclinical findings into effective clinical therapies for a range of malignancies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Picropodophyllotoxin | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 6. promega.com [promega.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. igbmc.fr [igbmc.fr]
Isopicropodophyllone: A Potent Inhibitor of IGF-1R Signaling in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopicropodophyllone (also known as picropodophyllone or PPP) has emerged as a compelling small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory activity against IGF-1R, and detailed methodologies for key experimental procedures used in its evaluation. The information presented is intended to support researchers and drug development professionals in the exploration of this compound as a potential therapeutic agent.
Introduction
The IGF-1R signaling pathway is frequently dysregulated in a variety of human cancers, making it an attractive target for therapeutic intervention. This compound, a cyclolignan, has demonstrated high selectivity and potency in inhibiting IGF-1R autophosphorylation and downstream signaling cascades. This guide synthesizes the current understanding of this compound's role as an IGF-1R inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of the IGF-1R signaling pathway. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events. This compound effectively suppresses this initial phosphorylation step, thereby blocking the activation of two major downstream pathways: the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.[1] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy against both the isolated IGF-1R enzyme and various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| IGF-1R | Kinase Assay | 1 nM | [2] |
| Uveal Melanoma Cell Lines | Cell Viability Assay | < 0.05 µM | [3] |
| Nasopharyngeal Carcinoma (CNE-2) | Cell Viability Assay (24h) | < 1 µM | [4] |
| Nasopharyngeal Carcinoma (CNE-2) | Cell Viability Assay (48h) | ≤ 0.5 µM | [4] |
| Breast Cancer (HTB-26) | Cell Viability Assay | 10 - 50 µM | |
| Pancreatic Cancer (PC-3) | Cell Viability Assay | 10 - 50 µM | |
| Hepatocellular Carcinoma (HepG2) | Cell Viability Assay | 10 - 50 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound as an IGF-1R inhibitor.
IGF-1R Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the IGF-1R enzyme.[2]
Materials:
-
96-well plates
-
Anti-IGF-1R β-subunit antibody
-
Cell lysate from an IGF-1R-expressing cell line (e.g., P6)
-
This compound
-
Tyrosine kinase buffer
-
ATP
-
Kinase assay kit (e.g., Sigma)
-
Spectrophotometer
Protocol:
-
Coat 96-well plates with an anti-IGF-1R β-subunit antibody (1 µ g/well ) overnight at 4°C.
-
Block the plates with 1% BSA in PBS-Tween for 1 hour.
-
Add 80 µ g/well of total protein lysate from an IGF-1R-expressing cell line.
-
Add various concentrations of this compound in tyrosine kinase buffer without ATP and incubate at room temperature for 30 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Perform the kinase assay according to the manufacturer's instructions (e.g., Sigma kit).
-
Measure the absorbance using a spectrophotometer to determine the level of substrate phosphorylation.
-
Calculate the IC50 value using a regression function.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.45 mg/ml)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a predetermined density in a final volume of 100 µl/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well.
-
Incubate the plates for 1 to 4 hours at 37°C.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of IGF-1R Signaling
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the IGF-1R signaling pathway following treatment with this compound.[6]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IGF-1R, anti-phospho-IGF-1R, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
Visualizations
IGF-1R Signaling Pathway and Inhibition by this compound
Caption: IGF-1R signaling and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for this compound evaluation.
Conclusion
This compound is a potent and selective inhibitor of IGF-1R with demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. This technical guide provides a foundational resource for researchers interested in further investigating the therapeutic potential of this compound. The detailed protocols and visual aids are intended to facilitate the design and execution of robust preclinical studies. Further research, particularly in in vivo models, is warranted to fully elucidate the clinical promise of this compound as a targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Isopicropodophyllone: A Technical Guide to its Microtubule Depolymerizing Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopicropodophyllone, also known as Picropodophyllin (PPP), is a cyclolignan demonstrating potent anti-neoplastic properties. While initially investigated as a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a significant body of evidence has revealed a distinct and critical mechanism of action: the disruption of microtubule dynamics. This technical guide provides an in-depth analysis of the microtubule depolymerizing effects of this compound, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development efforts.
Mechanism of Action: Microtubule Destabilization
This compound exerts its primary cytotoxic effects on cancer cells by interfering with the dynamic instability of microtubules, a process essential for the formation and function of the mitotic spindle. This activity is independent of its effects on IGF-1R signaling.[1][2]
The core mechanism involves the following key events:
-
Inhibition of Tubulin Polymerization: this compound increases the cellular pool of soluble tubulin dimers while decreasing the amount of tubulin incorporated into polymers, particularly within the mitotic spindle.[1][2] This indicates a direct or indirect inhibition of microtubule assembly.
-
Spindle Malformation: The compound prevents the proper separation of centrosomes during mitotic entry. This results in the formation of a defective monopolar mitotic spindle, rather than the bipolar structure required for chromosome segregation.[2]
-
Mitotic Arrest and Catastrophe: Cells treated with this compound are unable to satisfy the spindle assembly checkpoint. They arrest in prometaphase, a state characterized by high Cyclin-dependent kinase 1 (CDK1) activity.[1][3] Prolonged arrest in this state ultimately triggers mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[1][2]
Quantitative Data
The following tables summarize the quantitative effects of this compound (Picropodophyllin, PPP) on cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| OCM-1 | Uveal Melanoma | < 0.05 | [4] |
| OCM-3 | Uveal Melanoma | < 0.05 | [4] |
| OCM-8 | Uveal Melanoma | < 0.05 | [4] |
| 92-1 | Uveal Melanoma | < 0.05 | [4] |
| RH30 | Rhabdomyosarcoma | ~ 0.1 | [5] |
| RD | Rhabdomyosarcoma | ~ 0.1 | [5] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but apoptosis induced at 0.5-1.0 µM | [3][6] |
| MCF-7 | Breast Adenocarcinoma | Not specified, but apoptosis induced | [3] |
Note: The IC₅₀ for IGF-1R kinase inhibition is approximately 1 nM, highlighting that the cytotoxic and microtubule-disrupting effects occur at higher concentrations.[2][7]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Increase in G2/M Phase Cells | Citation(s) |
| 231Br | 1 µg/mL PPP, 48 hr | 86% | [7] |
| BT474Br3 | 1 µg/mL PPP, 48 hr | 35% | [7] |
| HepG2 | 0.5 µM PPP, 4 hr | 48% (difference relative to control) | [6] |
| HepG2 | 0.5 µM PPP, 8 hr | 99% (difference relative to control) | [6] |
| A549 | 0.5 µM PPP, 24 hr | Significant G2/M accumulation | [1] |
Signaling Pathways
This compound triggers two primary signaling cascades leading to cell death: mitotic catastrophe and apoptosis.
Mitotic Catastrophe Pathway
The primary pathway initiated by this compound's effect on microtubules leads to mitotic catastrophe. This process is driven by the physical disruption of the mitotic spindle, leading to a sustained cell cycle arrest with high CDK1/Cyclin B1 activity, which is ultimately lethal.
Apoptotic Signaling Pathway
In parallel with mitotic catastrophe, this compound can induce apoptosis through the intrinsic mitochondrial pathway. This is particularly evident in cell lines such as HepG2 and MCF-7.[3][8] The process involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[8]
Experimental Protocols
The following protocols are synthesized from established methodologies for studying microtubule-depolymerizing agents.
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring changes in light scattering.
Workflow Diagram
Methodology:
-
Reagent Preparation:
-
Tubulin: Reconstitute purified tubulin (>99% pure, porcine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.
-
GTP Stock: Prepare a 100 mM GTP stock solution and store at -80°C.
-
Test Compound: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions as needed. Control is vehicle (DMSO).
-
-
Assay Procedure:
-
Work on ice to prevent premature polymerization.
-
In a pre-chilled 96-well plate, add buffer, test compound/vehicle, and tubulin.
-
To initiate polymerization, add GTP to a final concentration of 1 mM and, if required, a polymerization enhancer like 10% glycerol.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340-350 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the baseline absorbance (time zero) from all readings.
-
Plot absorbance vs. time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves of compound-treated samples to the vehicle control to determine inhibitory effects (e.g., decreased rate and/or extent of polymerization).
-
Cellular Microtubule Network Analysis (Immunofluorescence)
This method allows for the direct visualization of a compound's effect on the microtubule cytoskeleton within intact cells.
Methodology:
-
Cell Culture: Seed cells (e.g., U2OS, A549, HeLa) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 8-24 hours). Include a positive control for depolymerization like colchicine (e.g., 0.05 µM).[3]
-
Fixation:
-
Gently wash cells twice with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20-30 minutes at room temperature.
-
-
Permeabilization:
-
Wash twice with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.
-
-
Blocking:
-
Wash twice with PBS.
-
Block with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., rat anti-α-tubulin, 1:125 dilution) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rat, 1:500 dilution) for 1-3 hours at room temperature in the dark.
-
For nuclear counterstaining, include Hoechst 33342 or DAPI in the secondary antibody solution.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound or vehicle for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Harvesting:
-
Collect the culture medium (containing floating/dead cells).
-
Wash adherent cells with PBS and detach using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer, exciting at 488 nm and collecting emission at ~610 nm.
-
Use appropriate software to gate the cell population and generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent anti-cancer agent that functions as a microtubule depolymerizing agent, a mechanism that is distinct from its well-characterized inhibition of IGF-1R. Its ability to disrupt tubulin polymerization leads to the formation of monopolar spindles, inducing a lethal prometaphase arrest and subsequent mitotic catastrophe. Concurrently, it can trigger apoptosis via the intrinsic mitochondrial pathway. The quantitative data and detailed protocols provided herein offer a robust framework for researchers to further investigate and harness the therapeutic potential of this compound and related compounds in oncology drug development.
References
- 1. Picropodophyllin inhibits proliferation and survival of diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopicropodophyllone (Picropodophyllin): A Technical Guide to its G2/M Cell Cycle Arrest Mechanism
Executive Summary: Isopicropodophyllone, more commonly known in scientific literature as Picropodophyllin (PPP), is a potent anti-cancer agent that induces cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis in tumor cells. While initially characterized as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), recent evidence has uncovered a primary, IGF-1R-independent mechanism for its cell cycle effects. This guide details the core molecular mechanisms, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams of the critical pathways involved. The primary mechanism of PPP-induced G2/M arrest is the disruption of microtubule dynamics, which prevents proper mitotic spindle formation, leading to a prometaphase arrest. This action is accompanied by the pronounced activation of the CDK1/Cyclin B1 complex, a hallmark of mitotic entry and arrest.
Core Mechanism: Induction of Mitotic Arrest via Microtubule Destabilization
The defining action of Picropodophyllin (PPP) in halting cell proliferation is the induction of a mitotic block, rather than a simple G2 phase arrest.[1][2][3] This effect is primarily driven by a mechanism that is independent of its activity as an IGF-1R inhibitor.[1][2]
1.1 Microtubule Dynamics Interference The core IGF-1R-independent mechanism involves the direct interference with microtubule dynamics.[1][2] PPP treatment leads to an increase in soluble tubulin and a corresponding decrease in spindle-associated tubulin within minutes of application.[2] This disruption prevents the proper polymerization and organization of microtubules required to form a functional mitotic spindle.[4][5] The failure to form a bipolar spindle results in centrosome separation failure and the formation of a monopolar mitotic spindle.[1][2]
1.2 Dysregulation of Mitotic Machinery Cells treated with PPP exhibit a significant and sustained activation of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex.[1] This complex is the master regulator of entry into mitosis. While its activation is necessary for mitotic entry, the PPP-induced spindle disruption triggers the spindle assembly checkpoint, preventing cells from progressing into anaphase. This leads to a prolonged arrest in a prometaphase-like state, characterized by condensed chromosomes that cannot align properly.[1][2] Studies show that the percentage of cells positive for the mitosis marker phospho-histone H3 (pH3) increases significantly following PPP treatment.[1]
1.3 Outcome: Mitotic Catastrophe The sustained mitotic arrest caused by irreparable spindle defects ultimately leads to mitotic catastrophe.[1][2] This process is a form of cell death characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent apoptosis or necrosis.[4][5]
Associated Signaling: IGF-1R and Apoptosis Pathways
While the G2/M arrest is primarily IGF-1R-independent, PPP is also a potent inhibitor of the IGF-1R signaling pathway, which contributes to its overall anti-cancer effects by reducing cell survival and proliferation signals.[6][7]
2.1 IGF-1R Pathway Inhibition PPP selectively inhibits the tyrosine kinase activity of IGF-1R with high potency (IC50 ≈ 1 nM), blocking its autophosphorylation.[8] This prevents the activation of two major downstream pro-survival and proliferative signaling cascades:
-
PI3K/Akt Pathway: Inhibition of this pathway reduces survival signals, making cells more susceptible to apoptosis.
-
Ras/MAPK Pathway: Blockade of this pathway curtails proliferative signals.
2.2 Induction of Apoptosis PPP treatment culminates in apoptotic cell death, which can be triggered through multiple mechanisms.[6] In many cell types, apoptosis is caspase-dependent and proceeds via the mitochondrial pathway. However, cell death following mitotic catastrophe can also occur through caspase-independent mechanisms.[4][7]
Quantitative Efficacy Data
The following tables summarize key quantitative findings from various studies, demonstrating the potent effects of PPP on cancer cell lines.
Table 1: Cell Cycle Arrest Induced by Picropodophyllin (PPP)
| Cell Line | Concentration | Duration | % Increase in G2/M Population | Citation |
|---|---|---|---|---|
| 231Br (Breast) | 1 µg/mL | 48 hr | 86% | [9] |
| BT474Br3 (Breast) | 1 µg/mL | 48 hr | 35% | [9] |
| HepG2 (Liver) | 0.5 µM | 4 hr | 48% | [10] |
| Jurkat (T-LBL) | Varies | 24-48 hr | Significant G2/M arrest observed | [6] |
| Molt-3 (T-LBL) | Varies | 24-48 hr | Significant G2/M arrest observed |[6] |
Table 2: Effects on Key Proteins and Apoptosis
| Cell Line | Parameter | Concentration | Duration | Observation | Citation |
|---|---|---|---|---|---|
| HepG2 (Liver) | CDK1 Activity | 0.5 µM | 8 hr | 21-fold increase | [1] |
| HepG2 (Liver) | Cyclin B1 Protein | 0.5 µM | 8 hr | 2.8-fold increase | [1] |
| Jurkat (T-LBL) | Apoptosis | 2.0 µM | 48 hr | 7.5-fold increase | [6] |
| Molt-3 (T-LBL) | Apoptosis | 2.0 µM | 48 hr | 4.5-fold increase |[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of PPP's effects.
4.1 Cell Cycle Analysis by Propidium Iodide (PI) Staining This protocol quantifies the distribution of cells in different phases of the cell cycle.[11]
-
Cell Culture: Seed cells in 6-well plates and treat with desired concentrations of PPP or vehicle (DMSO) for the specified duration (e.g., 2, 4, 8, 24 hours).[10]
-
Harvesting: Detach and collect cells, then wash twice with cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at 4°C.[6]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A in PBS.[6]
-
Incubation: Incubate for 30 minutes at 37°C in the dark to ensure only DNA is stained.[6]
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G1, S, and G2/M phases using cell cycle analysis software (e.g., ModFit LT).[6]
4.2 Apoptosis Detection by Annexin V/PI Staining This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture and treat cells with PPP as described above.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's kit protocol (e.g., Annexin V-FLUOS staining kit).[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[1]
4.3 Western Blot Analysis This technique is used to measure the levels of specific proteins involved in cell cycle regulation and signaling.
-
Protein Extraction: After PPP treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
4.4 CDK1 Kinase Assay This assay directly measures the enzymatic activity of the CDK1 complex.[1]
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.[1]
-
Immunoprecipitation: Immunoprecipitate CDK1 from the cell lysate using an anti-CDK1 antibody conjugated to agarose beads.[1]
-
Kinase Reaction: Resuspend the beads in a kinase buffer containing Histone H1 as a substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Allow the kinase reaction to proceed for 20-30 minutes at 30°C.
-
Detection: Stop the reaction and analyze the phosphorylation of Histone H1 by SDS-PAGE and autoradiography or by using phospho-specific antibodies.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: PPP's primary mechanism of IGF-1R-independent mitotic arrest.
Caption: PPP's secondary mechanism: inhibition of the IGF-1R survival pathway.
References
- 1. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.lsbu.ac.uk [researchportal.lsbu.ac.uk]
- 4. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Isopicropodophyllone and the Apoptosis Induction Pathway: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The term "Isopicropodophyllone" is not commonly used in peer-reviewed literature. The vast majority of research in this area refers to Picropodophyllin (PPP) , a well-characterized stereoisomer of podophyllotoxin. This guide will focus on the extensive data available for Picropodophyllin (PPP) and its closely related epimer, Picropodophyllotoxin (PPT), which are believed to represent the compound class of interest for this technical overview.
Abstract
Picropodophyllin (PPP), a cyclolignan derived from the Mayapple plant, is a potent anti-cancer agent that induces apoptosis in a wide range of tumor cells. Its primary mechanism involves the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key mediator of tumor cell proliferation and survival. Inhibition of IGF-1R by PPP disrupts major downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/Erk pathways. This disruption culminates in the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the modulation of Bcl-2 family proteins, cytochrome c release, and subsequent caspase activation. Furthermore, evidence suggests that PPP can also induce apoptosis and cell cycle arrest through IGF-1R-independent mechanisms, such as microtubule destabilization leading to mitotic catastrophe. This guide provides a comprehensive overview of these apoptotic pathways, summarizes key quantitative data, details common experimental protocols for its study, and presents visual diagrams of the core mechanisms.
Mechanisms of Apoptosis Induction
Picropodophyllin employs a multi-faceted approach to induce apoptosis in cancer cells, primarily revolving around both IGF-1R dependent and independent pathways.
IGF-1R Dependent Pathway
The most well-documented mechanism of PPP is its function as a selective and potent inhibitor of the IGF-1R tyrosine kinase[1]. Overexpression of IGF-1R is common in many cancers and is crucial for malignant transformation and survival[2].
-
Inhibition of Receptor Activation: PPP binds to the IGF-1R, inhibiting its autophosphorylation and subsequent activation[3]. This action is selective, with minimal effect on the homologous insulin receptor[3].
-
Downregulation of Pro-Survival Signaling: The inhibition of IGF-1R activation blocks two major downstream signaling cascades critical for cell survival and proliferation:
-
PI3K/Akt Pathway: PPP treatment leads to a marked decrease in the levels of phosphorylated Akt (p-Akt)[4]. The Akt pathway is a central hub for promoting cell survival by inhibiting apoptotic proteins.
-
MAPK/Erk Pathway: PPP also attenuates the phosphorylation of MAPK (mitogen-activated protein kinase), another key pathway involved in cell proliferation and growth[2].
-
Intrinsic (Mitochondrial) Apoptosis Pathway
The blockade of IGF-1R signaling by PPP directly triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is a caspase-dependent process initiated by intracellular signals[4].
-
Modulation of Bcl-2 Family Proteins: PPP treatment shifts the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It causes a significant elevation of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2[4]. This results in an increased Bax/Bcl-2 ratio, which is a critical trigger for mitochondrial permeabilization. PPP also downregulates other anti-apoptotic proteins like Bcl-XL[4].
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome C Release and Apoptosome Formation: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm[4].
-
Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex activates the initiator caspase, Caspase-9 . Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3 [4].
-
Execution of Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of programmed cell death[5].
IGF-1R Independent Pathway: Microtubule Destabilization
Several studies have revealed that PPP can induce cell cycle arrest and cell death through mechanisms independent of its effects on IGF-1R. This pathway involves the disruption of microtubule dynamics.
-
Mitotic Arrest: PPP treatment causes a G2/M phase cell cycle arrest in tumor cells[6]. This arrest is not simply at the G2/M checkpoint but occurs specifically in mitosis, leading to a pro-metaphase arrest[6].
-
Microtubule Depolymerization: PPP interferes with microtubule dynamics, increasing the amount of soluble tubulin and preventing the proper formation of the bipolar mitotic spindle[6]. This results in monopolar spindles and subsequent mitotic arrest.
-
Mitotic Catastrophe: Prolonged mitotic arrest triggers mitotic catastrophe, a form of cell death that occurs during mitosis, which can be followed by apoptosis or necrosis. This effect has been observed even in cells depleted of IGF-1R[6].
Role of Reactive Oxygen Species (ROS) and Stress Pathways
The related compound Picropodophyllotoxin (PPT) has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).
-
ROS Generation: PPT treatment leads to a significant increase in intracellular ROS levels[7].
-
Activation of Stress Kinases: The accumulation of ROS activates stress-related signaling pathways, particularly the p38 MAPK pathway[7].
-
Induction of Apoptosis: The activation of p38 MAPK contributes to the induction of both cell cycle arrest and apoptosis[7].
Quantitative Analysis of Cytotoxic and Apoptotic Effects
The efficacy of Picropodophyllin and its analogs varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of Picropodophyllin (PPP) and Picropodophyllotoxin (PPT) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| PPP | Jurkat | T-cell Leukemia | 48 h | 1.5 | [4] |
| PPP | Molt-3 | T-cell Leukemia | 48 h | 1.0 | [4] |
| PPT | HCT116 | Colorectal Carcinoma | 24 h | 0.55 | [7] |
| PPT | HCT116 | Colorectal Carcinoma | 48 h | 0.28 | [7] |
Table 2: Effects of Picropodophyllin (PPP) on Apoptosis and Cell Cycle
| Cell Line | Treatment | Effect | Observation | Reference |
| Jurkat | 2.0 µM PPP, 48 h | Apoptosis Induction | 7.5-fold increase vs. control | [4] |
| Molt-3 | 2.0 µM PPP, 48 h | Apoptosis Induction | 4.5-fold increase vs. control | [4] |
| HepG2 | PPP (dose-dependent) | Protein Expression | Increased Bax/Bcl-2 ratio | [4] |
| Jurkat & Molt-3 | PPP | Cell Cycle | G2/M Phase Arrest | [4] |
| HCT116 | PPT (dose-dependent) | Cell Cycle | G1 Phase Arrest | [7] |
Visualizing the Pathways and Workflows
Signaling Pathways of Picropodophyllin-Induced Apoptosis
The following diagram illustrates the interconnected signaling pathways activated by Picropodophyllin (PPP) to induce apoptosis.
Caption: Picropodophyllin (PPP) apoptosis induction signaling pathways.
Experimental Workflow for Assessing Apoptosis
The diagram below outlines a typical experimental workflow to evaluate the pro-apoptotic effects of a compound like Picropodophyllin.
Caption: Experimental workflow for evaluating PPP-induced apoptosis.
Key Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Picropodophyllin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This is the gold-standard method for quantifying apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.
Principle: Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rarely observed).
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with Picropodophyllin for the desired time. For adherent cells, gently trypsinize and collect them. Combine with the supernatant which may contain floating apoptotic cells[2].
-
Cell Washing: Collect 1-5 x 10^5 cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cells once with cold 1X PBS and carefully discard the supernatant[1].
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1]. The calcium is critical for Annexin V binding to PS.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension[1].
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[1].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry[2].
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptosis signaling cascade.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
Protocol:
-
Cell Lysis: After treatment with Picropodophyllin, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control to compare protein expression levels between treated and control samples.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the insulin-like growth factor-1 receptor by picropodophyllin for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan picropodophyllin inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of Isopicropodophyllone Analogues: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Isopicropodophyllone is a naturally occurring cyclolignan and an analogue of podophyllotoxin, a compound renowned for its cytotoxic properties and as a precursor for clinically significant anticancer drugs. This technical guide provides an in-depth overview of the natural sources of this compound and its related analogues. It details the primary plant families and species from which these compounds are isolated, presents available quantitative data on their occurrence, outlines comprehensive experimental protocols for their extraction and characterization, and explores their biological activities through relevant signaling pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Primary Natural Sources
This compound and its analogues are predominantly found within a select group of plant species, primarily belonging to the Berberidaceae and Burseraceae families. These compounds are aryltetralin lignans, a class of secondary metabolites synthesized by plants as part of their defense mechanisms.
The most well-documented sources are species within the Podophyllum genus. The rhizomes of these perennial herbs are particularly rich in these lignans.
-
Podophyllum emodi (syn. Sinopodophyllum hexandrum) : Commonly known as the Himalayan Mayapple, this plant is a principal source of podophyllotoxin and its related isomers, including this compound.[1] The plant is native to the Himalayan region.[1] An analysis of its chemical constituents confirmed the presence of this compound alongside podophyllotoxin, 4'-demethylpodophyllotoxin, and peltatins.[1][2][3]
-
Podophyllum peltatum : Known as the American Mayapple, this species is another significant source of podophyllotoxin and its derivatives. While podophyllotoxin is the major lignan, its analogues are also present.
-
Bursera fagaroides : This medicinal tree, endemic to Mexico, is a recognized source of various podophyllotoxin analogues.[4] Studies on its bark and leaves have led to the isolation of lignans such as yatein, acetylpodophyllotoxin, and 7′,8′-dehydropodophyllotoxin, which are structurally related to this compound.[4][5]
Other plant genera, including Dysosma and Diphylleia, are also known to produce podophyllotoxin-type lignans and are therefore potential, though less characterized, sources of this compound analogues.
Quantitative Analysis of Lignans from Natural Sources
The concentration of this compound and its analogues can vary significantly based on the plant species, geographical location, harvesting time, and the specific plant part analyzed. Direct quantitative data for this compound is sparse in the literature, as analyses often focus on the more abundant podophyllotoxin. However, the data for major lignans provides a context for the expected yield of related analogues.
| Plant Species | Plant Part | Major Lignan(s) | Reported Content (% of Dry Weight) | This compound Analogue(s) Present | Reference(s) |
| Podophyllum emodi | Rhizome | Podophyllotoxin | 32-60% (of resin) | This compound, Picropodophyllotoxin | [1] |
| Podophyllum hexandrum | Rhizome | Podophyllotoxin | Not specified | General phytochemicals quantified | [6][7] |
| Bursera fagaroides | Leaves, Bark | Yatein, Acetylpodophyllotoxin | Not specified | Acetylpodophyllotoxin, 7′,8′-dehydropodophyllotoxin | [5][8] |
Note: The content of this compound is typically lower than that of the principal lignan, podophyllotoxin, and its isolation often occurs as a minor component during the purification of the major compounds.
Experimental Protocols
The isolation and characterization of this compound analogues from plant material involve a multi-step process requiring careful extraction, separation, and analytical techniques.
General Workflow for Extraction and Isolation
The following diagram outlines a typical workflow for isolating lignans like this compound from plant rhizomes.
Detailed Methodologies
1. Extraction of Crude Resin (Podophyllin):
-
Objective: To extract the crude lignan-rich resin from the plant material.
-
Protocol:
-
Air-dry the rhizomes of Podophyllum emodi and grind them into a coarse powder.
-
Extract the powder with methanol (e.g., using a Soxhlet apparatus or by refluxing) for several hours to exhaustively extract the secondary metabolites.[7][9]
-
Filter the methanolic extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a thick, viscous extract.
-
Precipitate the crude resin, known as podophyllin, by slowly adding the concentrated extract to a 5% aqueous sodium carbonate (Na₂CO₃) solution with stirring.[1]
-
Filter the resulting granular precipitate, wash with water, and dry thoroughly. This podophyllin resin contains a mixture of lignans.[1]
-
2. Isolation of this compound:
-
Objective: To separate individual lignans from the crude resin.
-
Protocol:
-
Dissolve the dried podophyllin resin in a suitable solvent like ethyl acetate, which has good solubility for lignans.[1]
-
Subject the dissolved extract to column chromatography using silica gel as the stationary phase.[1]
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.
-
Pool the fractions containing the target compound (this compound) and concentrate them.
-
Perform recrystallization from a suitable solvent system (e.g., chloroform-methanol) to obtain the pure crystalline compound.
-
3. Structural Characterization:
-
Objective: To confirm the identity and structure of the isolated compound.
-
Protocols:
-
High-Performance Liquid Chromatography (HPLC): Ascertain the purity of the final compound.[1]
-
UV-Vis Spectroscopy: Determine the ultraviolet absorption maxima, which are characteristic of the chromophoric system in the molecule.
-
Infrared (IR) Spectroscopy: Identify functional groups present, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and aromatic (C=C) groups.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its molecular formula.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹³C NMR to provide detailed information about the carbon-hydrogen framework, confirming the precise structure, connectivity, and stereochemistry of this compound.
-
Biological Activity and Signaling Pathways
While this compound itself is less studied, its biological activity can be inferred from its close structural analogues, particularly its epimer, picropodophyllin (PPP). Picropodophyllin is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.[10][11][12]
The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligand (IGF-1 or IGF-2), triggers downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[13][14] Inhibition of this receptor can block these pathways, leading to apoptosis and cell cycle arrest in cancer cells.[10]
The primary signaling pathways downstream of IGF-1R that are inhibited by analogues like picropodophyllin are the PI3K/Akt and the Ras/MAPK pathways.[10][15][16][17]
Recent studies also suggest that picropodophyllin can induce mitotic arrest by interfering with microtubule dynamics, an activity it shares with its parent compound, podophyllotoxin, but potentially through an IGF-1R-independent mechanism.[18][19] This dual-action potential makes these compounds compelling subjects for further investigation in drug development.
References
- 1. ijhsr.org [ijhsr.org]
- 2. Identification and characterization of Podophyllum emodi by API-LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. PHYTOCHEMICAL SCREENING OF METHANOLIC EXTRACTS OF PODOPHYLLUM HEXANDRUM ROYLE AND RHEUM EMODI WALL | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Picropodophyllin - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopicropodophyllone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Promising IGF-1R Inhibitor
Introduction
Isopicropodophyllone, a naturally occurring cyclolignan, has garnered significant attention in the scientific community for its potent and selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R). As a stereoisomer of podophyllotoxin, it presents a unique pharmacological profile with potential applications in oncology and other fields. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols and visual representations of its signaling pathways are included to support researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is characterized by a rigid tetracyclic lignan skeleton. Its systematic IUPAC name is (5R,5aR,8aR,9R)-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1]dioxol-6(8H)-one.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | (5R,5aR,8aR,9R)-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1]dioxol-6(8H)-one |
| Molecular Formula | C₂₂H₂₂O₈ |
| Molecular Weight | 414.41 g/mol |
| CAS Number | 477-47-4 |
| SMILES | COc1cc(cc(c1OC)OC)[C@H]2c3cc4c(cc3--INVALID-LINK--O)OCO4 |
| InChI Key | YJGVMLPVUAXIQN-HAEOHBJNSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Data not readily available in public domain. |
| Solubility | Soluble in DMSO. |
| ¹H NMR (CDCl₃) | Spectral data not readily available in public domain. |
| ¹³C NMR (CDCl₃) | Spectral data not readily available in public domain. |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl, carbonyl, and aromatic functionalities are expected. Specific data not readily available. |
| Mass Spectrometry (MS) | Precursor ion [M+H]⁺ at m/z 415. Detailed fragmentation data not readily available. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, ion transitions of m/z 516→102 (for a hexylamine adduct) have been used for detection in human serum.[2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) with a reported IC₅₀ in the nanomolar range. Its mechanism of action primarily involves the inhibition of IGF-1R autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.
Inhibition of the IGF-1R Signaling Pathway
Upon binding of its ligand, IGF-1, the IGF-1R undergoes a conformational change, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
This compound effectively blocks the initial autophosphorylation of IGF-1R, thereby preventing the activation of these critical downstream pathways.
Downstream Effects
The inhibition of the PI3K/Akt and MAPK/ERK pathways by this compound leads to several downstream cellular effects, including:
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, often at the G2/M phase.[3]
-
Induction of Apoptosis: By inhibiting the pro-survival signals from the Akt pathway, this compound promotes programmed cell death in cancer cells.
-
Inhibition of Cell Proliferation: The blockage of both the PI3K/Akt and MAPK/ERK pathways ultimately leads to a significant reduction in cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with occasional shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the use of propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates after treatment with this compound for the desired time.
-
Wash the cells with ice-cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.
-
Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the emission fluorescence in the appropriate channel (typically around 617 nm).
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a compelling natural product with significant potential as a selective IGF-1R inhibitor. Its ability to disrupt key signaling pathways involved in cancer cell proliferation and survival makes it a valuable tool for cancer research and a promising candidate for further drug development. The information and protocols provided in this technical guide are intended to facilitate further investigation into the therapeutic potential of this intriguing molecule.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of picropodophyllin and its isomer podophyllotoxin in human serum samples with electrospray ionization of hexylamine adducts by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
Isopicropodophyllone: A Comprehensive Technical Review of its Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllone (PPP), a cyclolignan compound, has emerged as a promising anticancer agent with a multifaceted mechanism of action. Primarily recognized as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), its therapeutic potential is augmented by a distinct, IGF-1R-independent activity involving the disruption of microtubule dynamics. This dual-pronged attack culminates in the induction of cell cycle arrest and apoptosis across a broad spectrum of cancer cell types. This technical guide provides an in-depth review of the existing literature on the anticancer effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
The quest for novel anticancer therapeutics with high efficacy and minimal off-target effects is a central focus of oncological research. This compound, a naturally derived compound, has garnered significant attention for its potent antitumor properties. Its ability to selectively inhibit IGF-1R, a key receptor tyrosine kinase frequently overexpressed in various malignancies and implicated in tumor proliferation, survival, and metastasis, positions it as a valuable candidate for targeted cancer therapy.[1][2][3][4] Furthermore, its more recently elucidated role in microtubule depolymerization adds another layer to its anticancer armamentarium, suggesting broader applications beyond tumors solely reliant on IGF-1R signaling.[5] This review synthesizes the current understanding of this compound's anticancer effects, with a focus on its molecular mechanisms, preclinical efficacy, and the experimental approaches used to elucidate these properties.
Quantitative Analysis of Anticancer Efficacy
The in vitro and in vivo efficacy of this compound has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of its activity across various cancer models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| Uveal Melanoma | OCM-1, OCM-3, OCM-8, 92-1 | < 0.05 | Not Specified | XTT Assay | [1] |
| Rhabdomyosarcoma | RH30, RD | 0.05 - 0.5 | 72 | Not Specified | [3] |
| Nasopharyngeal Carcinoma | CNE-2 | ≤ 1 | 24 | Not Specified | [4] |
| Nasopharyngeal Carcinoma | CNE-2 | ≤ 0.5 | 48 | Not Specified | [4] |
| Hepatocellular Carcinoma | HepG2 | 0.5 (for growth reduction) | Not Specified | Trypan Blue Exclusion | [5] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Uveal Melanoma Xenograft (OCM-3, OCM-8) | Oral | Not Specified | Not Specified | Significant inhibition (P=0.03 for OCM-3, P=0.01 for OCM-8) | [1] |
| Rhabdomyosarcoma Xenograft | Intraperitoneal | Not Specified | Two weeks | Smaller tumor volume and decreased bone marrow seeding | [2][3] |
| Nasopharyngeal Carcinoma Xenograft | Intraperitoneal | Not Specified | Not Specified | Significant suppression of tumor growth | [4] |
| A549 Lung Cancer Xenograft | Not Specified | Not Specified | Not Specified | Mitotic block observed | [5] |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the literature to assess the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assays
-
XTT Assay:
-
Seed uveal melanoma cells (OCM-1, OCM-3, OCM-8, 92-1) in 96-well plates.[1]
-
Treat cells with varying concentrations of this compound or control agents.[1]
-
After the desired incubation period, add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent.
-
Incubate for a specified time to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.[1]
-
-
Trypan Blue Exclusion Assay:
-
Culture hepatocellular carcinoma cells (e.g., HepG2) with or without this compound.[5]
-
Harvest the cells and resuspend them in a suitable buffer.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope to determine the percentage of viable cells.[5]
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Treat cancer cells (e.g., brain-seeking breast cancer cells 231Br and BT474Br3) with this compound (e.g., 1 µg/mL for 48 hours).[6]
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while gently vortexing and incubate at 4°C for at least one hour.[7]
-
Wash the cells twice with PBS to remove the ethanol.[7]
-
Resuspend the cell pellet in a propidium iodide staining solution containing RNase A to prevent staining of double-stranded RNA.[7][8]
-
Incubate the cells in the dark at 4°C for at least 4 hours.[7]
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Induce apoptosis in the target cells using this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[10]
-
Western Blotting for Signaling Pathway Analysis
-
Treat cancer cells with this compound at various concentrations and time points.[11]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK, Cyclin B1).[5][11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Microtubule Polymerization Assay
-
Turbidity Assay:
-
Use a commercial tubulin polymerization assay kit.[12]
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP) in a 96-well plate.[12]
-
Add this compound or control compounds to the wells.
-
Incubate the plate at 37°C to induce tubulin polymerization.
-
Monitor the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer. An increase in turbidity indicates microtubule formation.[12][13]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through two primary, and potentially interconnected, mechanisms: inhibition of the IGF-1R signaling pathway and disruption of microtubule dynamics.
IGF-1R Signaling Inhibition
This compound selectively inhibits the tyrosine kinase activity of IGF-1R, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[14] The primary pathways affected are the PI3K/Akt and the Ras-MAPK pathways.
Caption: IGF-1R signaling pathway inhibited by this compound.
Microtubule Depolymerization and Mitotic Catastrophe
Independent of its effects on IGF-1R, this compound has been shown to interfere with microtubule dynamics.[5] It promotes microtubule depolymerization, leading to the formation of monopolar spindles, mitotic arrest in the prometaphase, and ultimately, mitotic catastrophe and cell death.[5][13]
Caption: Microtubule depolymerization by this compound leading to mitotic catastrophe.
Conclusion
This compound is a potent anticancer agent with a well-defined dual mechanism of action involving the inhibition of IGF-1R signaling and the disruption of microtubule function. The extensive preclinical data, summarized in this review, highlight its broad efficacy against a range of malignancies. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate its therapeutic potential. The continued exploration of this compound, both as a monotherapy and in combination with other anticancer agents, is warranted to fully realize its clinical utility in the fight against cancer.
References
- 1. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picropodophyllin inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Isopicropodophyllone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllone, a stereoisomer of podophyllotoxin, is a compound that has garnered significant interest in cancer research.[1] Initially identified as a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), further studies have revealed its multifaceted anti-tumor activities, including the disruption of microtubule dynamics.[1][2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound on cancer cell lines. The provided methodologies for cytotoxicity assays, cell cycle analysis, and apoptosis detection are based on established research.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (also referred to as Picropodophyllin or PPP) across various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | Not Specified | < 1 µM | 24 hours | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | Not Specified | ≤ 0.5 µM | 48 hours | [3] |
| H2452 | Malignant Pleural Mesothelioma | WST-8 | ~0.7 µM | 72 hours | [4] |
| 211H | Malignant Pleural Mesothelioma | WST-8 | ~0.6 µM | 48 hours | [4] |
| PC-9/PEM | Pemetrexed-Resistant Lung Cancer | WST-8 | Lower than parental PC-9 | 48 hours | [4] |
| A549 | Non-Small Cell Lung Cancer | WST-8 | Resistant | 72 hours | [4] |
| A549/PEM | Pemetrexed-Resistant Lung Cancer | WST-8 | Resistant | 72 hours | [4] |
| HT-29 | Colon Carcinoma | Not Specified | Effective at 0.5 µM | Not Specified | [5][6] |
| HCT-116 | Colon Carcinoma | Not Specified | Effective at 0.5 µM | Not Specified | [5][6] |
| DLD-1 | Colon Carcinoma | Not Specified | Effective at 0.5 µM | Not Specified | [5][6] |
| CaCO-2 | Colon Carcinoma | Not Specified | Effective at 0.5 µM | Not Specified | [5][6] |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | % of Cells in G2/M Phase (Increase) | Reference |
| 231Br | Breast Cancer Brain Metastasis | 1 µg/mL PPP for 48h | 86% increase | [7] |
| BT474Br3 | Breast Cancer Brain Metastasis | 1 µg/mL PPP for 48h | 35% increase | [7] |
| Jurkat | T-LBL | 2.0 µM PPP for 24h & 48h | G2/M arrest observed | [8] |
| Molt-3 | T-LBL | 2.0 µM PPP for 24h & 48h | G2/M arrest observed | [8] |
| H2452/PEM | Pemetrexed-Resistant MPM | 0.7 µM PPP for 72h | Increase in Sub-G1 and G2/M | [4] |
| 211H/PEM | Pemetrexed-Resistant MPM | 0.6 µM PPP for 48h | Increase in Sub-G1 and G2/M | [4] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Reference |
| Jurkat | T-LBL | 2.0 µM PPP for 48h | 7.5-fold increase compared to control | [8] |
| Molt-3 | T-LBL | 2.0 µM PPP for 48h | 4.5-fold increase compared to control | [8] |
| H2452/PEM | Pemetrexed-Resistant MPM | 0.7 µM PPP for 72h | Increased apoptosis and necrosis | [4] |
| 211H/PEM | Pemetrexed-Resistant MPM | 0.6 µM PPP for 48h | Increased apoptosis and necrosis | [4] |
Experimental Protocols
Cytotoxicity Assay (WST-8 or MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (PPP)
-
WST-8 or MTT reagent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
WST-8/MTT Addition:
-
For WST-8: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) and incubate for 15 minutes with shaking.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (PPP)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (PPP)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells (due to membrane damage)
-
Signaling Pathways
This compound has been shown to exert its anti-tumor effects through multiple mechanisms, primarily by inhibiting the IGF-1R signaling pathway and by disrupting microtubule polymerization.
IGF-1R Signaling Pathway Inhibition
This compound was initially characterized as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[9] Inhibition of IGF-1R leads to the downregulation of downstream pro-survival and proliferative signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[5][8] This inhibition ultimately contributes to cell cycle arrest and apoptosis.[8][9]
Microtubule Depolymerization
More recent studies have demonstrated that this compound can also induce mitotic arrest and apoptosis through an IGF-1R-independent mechanism by depolymerizing microtubules.[2][10] This action is similar to that of other podophyllotoxin derivatives.[1] Disruption of microtubule dynamics leads to a prometaphase arrest, the formation of monopolar spindles, and ultimately, mitotic catastrophe.[2][10]
References
- 1. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple antitumor effects of picropodophyllin in colon carcinoma cell lines: Clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple antitumor effects of picropodophyllin in colon carcinoma cell lines: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopicropodophyllone in Uveal Melanoma Cell Lines
Disclaimer: Extensive literature searches did not yield specific data on the use of Isopicropodophyllone in uveal melanoma cell lines. However, a closely related stereoisomer, Picropodophyllin (PPP), has been studied for its effects on these cells. This document provides a detailed overview of the application and protocols for Picropodophyllin (PPP) in uveal melanoma research, which may serve as a valuable reference for investigating this compound.
Introduction
Uveal melanoma is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver.[1] Current therapeutic options for metastatic uveal melanoma are limited, highlighting the urgent need for novel treatment strategies. The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is crucial for the growth, survival, and metastasis of uveal melanoma cells, making it a promising therapeutic target.[2][3]
Picropodophyllin (PPP), a cyclolignan compound, is a potent and selective inhibitor of IGF-1R.[1][2][4] It has demonstrated significant anti-tumor activity in various cancers, including uveal melanoma.[1][4] PPP effectively blocks the phosphorylation of IGF-1R and its downstream signaling pathways, leading to cell cycle arrest and apoptosis.[5]
Mechanism of Action
Picropodophyllin's primary mechanism of action is the inhibition of the IGF-1R. This inhibition disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK/Erk pathways, which are critical for cell proliferation and survival.[5] In some cancer cells, PPP has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway.[6] Additionally, there is evidence for an IGF-1R-independent mechanism involving microtubule depolymerization, leading to mitotic arrest.
Signaling Pathway of Picropodophyllin (PPP) in Uveal Melanoma
Caption: IGF-1R signaling pathway and its inhibition by Picropodophyllin (PPP).
Quantitative Data
| Cell Line | IC50 (µM) | Assay | Reference |
| OCM-1 | < 0.05 | XTT | [1][4] |
| OCM-3 | < 0.05 | XTT | [1][4] |
| OCM-8 | < 0.05 | XTT | [1][4] |
| 92-1 | < 0.05 | XTT | [1][4] |
Experimental Protocols
This protocol is adapted from methodologies used to assess the effect of PPP on uveal melanoma cell viability.[1][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound or PPP on uveal melanoma cell lines.
Materials:
-
Uveal melanoma cell lines (e.g., OCM-1, OCM-3, OCM-8, 92-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or Picropodophyllin (PPP) stock solution (dissolved in DMSO)
-
96-well plates
-
XTT labeling reagent (sodium 3′-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
-
Electron-coupling reagent (e.g., N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Seed uveal melanoma cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound/PPP in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Measure the absorbance of the samples in a microplate reader at 450 nm (with a reference wavelength of 650 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for determining cell viability using the XTT assay.
This protocol is based on standard Western blotting procedures to analyze protein expression and phosphorylation.[4]
Objective: To assess the effect of this compound or PPP on the expression and phosphorylation of proteins in the IGF-1R signaling pathway (e.g., IGF-1R, Akt, ERK).
Materials:
-
Uveal melanoma cells
-
This compound or Picropodophyllin (PPP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IGF-1R, anti-p-IGF-1R, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture uveal melanoma cells and treat with this compound/PPP at desired concentrations for the specified time.
-
Lyse the cells with lysis buffer and collect the protein extracts.
-
Determine the protein concentration using a protein assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
This protocol describes a common method for detecting apoptosis by flow cytometry.
Objective: To quantify the induction of apoptosis in uveal melanoma cells following treatment with this compound or PPP.
Materials:
-
Uveal melanoma cells
-
This compound or Picropodophyllin (PPP)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat uveal melanoma cells with this compound/PPP for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Conclusion
While direct research on this compound in uveal melanoma is currently unavailable, the extensive data on its stereoisomer, Picropodophyllin (PPP), provides a strong foundation for its potential investigation. PPP demonstrates potent anti-tumor effects in uveal melanoma cell lines by inhibiting the critical IGF-1R signaling pathway. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to explore the therapeutic potential of this compound and related compounds in the treatment of uveal melanoma.
References
- 1. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [ouci.dntb.gov.ua]
- 5. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopicropodophyllone Xenograft Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Isopicropodophyllone (also known as Picropodophyllin or PPP), a potent anti-cancer agent, in xenograft mouse model studies. The following sections detail its mechanism of action, experimental protocols for various cancer types, and a summary of its efficacy, supported by quantitative data.
Introduction
This compound is a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key mediator in cancer cell growth, proliferation, and survival.[1][2][3] Overexpression of IGF-1R is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] this compound has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, including those for nasopharyngeal carcinoma, lung cancer, rhabdomyosarcoma, multiple myeloma, and epithelial ovarian cancer.[2][3][4][5][6] Emerging evidence also points to a secondary, IGF-1R-independent mechanism of action involving the disruption of microtubule dynamics, leading to mitotic arrest and catastrophe in cancer cells.[7][8]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
IGF-1R Signaling Pathway Inhibition: By binding to the ATP-binding site of the IGF-1R tyrosine kinase, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways affected are:
-
PI3K/AKT Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation and promotes apoptosis.
-
RAS/MAPK Pathway: Blockade of this pathway results in reduced cell proliferation and differentiation.
-
-
Microtubule Depolymerization: this compound can also interfere with microtubule dynamics, a process independent of its IGF-1R inhibitory function.[7][8] This disruption leads to a mitotic block in the G2/M phase of the cell cycle, ultimately triggering mitotic catastrophe and cell death.[7][8]
Signaling Pathways
IGF-1R Signaling Pathway
Caption: IGF-1R signaling pathway inhibited by this compound.
Microtubule Destabilization Pathway
Caption: this compound-induced microtubule destabilization.
Experimental Protocols
The following are generalized protocols for this compound xenograft studies based on published literature. Researchers should optimize these protocols for their specific cell lines and experimental goals.
General Xenograft Workflow
Caption: General workflow for this compound xenograft studies.
Protocol 1: Nasopharyngeal Carcinoma (NPC) Xenograft Model
-
Cell Line: CNE-2
-
Animal Model: Male BALB/c nude mice (4-6 weeks old)
-
Cell Inoculation: 5 x 10^6 CNE-2 cells in 100 µL of serum-free medium and Matrigel (1:1) are injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into control and treatment groups.
-
Treatment Group: this compound (10 mg/kg body weight) is administered daily via intraperitoneal (i.p.) injection.
-
Control Group: An equivalent volume of vehicle (e.g., DMSO and PBS) is administered daily via i.p. injection.
-
-
Endpoint: The study is terminated after a predefined period (e.g., 21 days), or when tumors in the control group reach a maximum allowable size. Tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Protocol 2: Rhabdomyosarcoma (RMS) Xenograft Model
-
Cell Lines: RH30 (alveolar) or RD (embryonal)
-
Animal Model: SCID/Beige mice (4-6 weeks old)
-
Cell Inoculation: 6 x 10^6 RH30 cells are injected intramuscularly into the hind leg of each mouse.[1]
-
Tumor Monitoring: Tumor development is monitored.
-
Treatment: Two weeks post-inoculation, treatment is initiated.
-
Endpoint: Tumor size is measured, and at the end of the study, tumors are excised and weighed. Bone marrow may also be analyzed for metastasis.
Protocol 3: Epithelial Ovarian Cancer (EOC) Xenograft Model
-
Cell Line: SKOV-3
-
Animal Model: BALB/c nude mice
-
Cell Inoculation: A suspension of SKOV-3 cells is injected subcutaneously.
-
Tumor Monitoring: Tumor volume is measured regularly.
-
Treatment: Once tumors are established, mice are randomized.
-
Treatment Group: this compound is administered, potentially in combination with other chemotherapeutic agents like cisplatin.[6]
-
Control Group: Vehicle control is administered.
-
-
Endpoint: Tumor volume and weight are measured at the end of the study. Apoptosis induction can be assessed through methods like TUNEL staining.[6]
Summary of Quantitative Data
| Cancer Type | Cell Line | Animal Model | This compound Treatment | Key Findings | Reference |
| Nasopharyngeal Carcinoma | CNE-2 | Nude Mice | 10 mg/kg/day, i.p. | Significantly suppressed tumor growth. IC50 in vitro: ≤1 µM (24h), ≤0.5 µM (48h).[2][9] | [2][9] |
| Rhabdomyosarcoma | RH30 | SCID Mice | 40 mg/kg/24h, i.p. | Significantly smaller tumors compared to controls. Decreased seeding into bone marrow.[1][10] | [1][10] |
| Multiple Myeloma | 5T2MM | - | Therapeutically achievable concentrations | 65% decrease in tumor burden. 75% reduction in paraprotein concentrations. Average survival increased from 100 to 180 days.[5] | [5] |
| Epithelial Ovarian Cancer | SKOV-3 | Nude Mice | - | Dose-dependent decrease in cell viability in vitro. Reduced tumor volume and weight in vivo.[6] | [6] |
| Lung Cancer | A549 | A/J Mice | 4 mg/ml aerosolized | 52% decrease in tumor multiplicity. 78% decrease in tumor load.[4] | [4] |
Conclusion
This compound has consistently demonstrated potent anti-tumor activity in a variety of xenograft mouse models. Its dual mechanism of action, targeting both the IGF-1R signaling pathway and microtubule stability, makes it a promising candidate for further preclinical and clinical development. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oncology.
References
- 1. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the IGF-1R using picropodophyllin in the therapeutical 5T2MM mouse model of multiple myeloma: beneficial effects on tumor growth, angiogenesis, bone disease and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picropodophyllin inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopicropodophyllone Wound Healing Assays
These application notes provide a comprehensive overview and detailed protocols for utilizing the in vitro scratch wound healing assay to evaluate the efficacy of Isopicropodophyllone. This widely used method is fundamental for screening potential therapeutic compounds that may promote or inhibit cell migration, a critical process in wound repair.
Principle of the Scratch Wound Healing Assay
The scratch wound healing assay is a straightforward and economical method for studying collective cell migration in two dimensions.[1] The core principle involves creating an artificial gap, or "scratch," in a confluent monolayer of cells.[1][2] The cells on the edges of this new gap will then migrate to close it, mimicking the process of wound healing in vivo.[2] The rate of wound closure can be quantified over time through microscopy, providing a measure of cell migration.[1] This assay is instrumental in assessing the pro- or anti-migration effects of compounds like this compound.
Applications in Research and Drug Development
-
Screening Bioactive Compounds: The assay is ideal for high-throughput screening of natural or synthetic compounds for their potential to accelerate or impede wound closure.
-
Mechanism of Action Studies: By observing changes in cell migration, researchers can begin to unravel the molecular mechanisms through which a compound like this compound exerts its effects.
-
Investigating Cell Proliferation vs. Migration: To ensure that wound closure is due to cell migration and not cell proliferation, inhibitors of mitosis such as Mitomycin C can be added to the culture medium.[1][3] Alternatively, serum starvation can be employed to reduce proliferation.[1][4]
Experimental Workflow
The overall workflow for a scratch wound healing assay is a multi-step process from initial cell culture to final data analysis.
Caption: Workflow of the in vitro scratch wound healing assay.
Detailed Experimental Protocols
Protocol 1: In Vitro Scratch Wound Healing Assay
This protocol details the steps to assess the effect of this compound on the migration of cultured cells, such as fibroblasts or keratinocytes.
Materials and Reagents:
-
12-well or 24-well tissue culture plates[5]
-
Human keratinocytes (HaCaT) or fibroblasts (NHDF)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile[3]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Optional: Mitomycin C for proliferation inhibition[3]
Procedure:
-
Cell Seeding:
-
Creating the Scratch:
-
Once cells have reached confluency, carefully aspirate the culture medium.[4]
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.[6] Apply firm, consistent pressure to ensure a clean, cell-free gap. To create a cross-shaped wound, a second scratch perpendicular to the first can be made.[5]
-
Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[3][6]
-
-
Treatment Application:
-
Prepare fresh culture medium containing various concentrations of this compound. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include the following controls[8]:
-
Negative Control: Vehicle control (medium with solvent only).
-
Positive Control: Medium with a known migration-promoting agent (e.g., 10% FBS or specific growth factors).
-
-
Add the respective media to the appropriate wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first set of images of the scratches under an inverted microscope at 4x or 10x magnification. This is your Time 0 reference point.[5]
-
It is crucial to mark the plate or use stage coordinates to ensure the same field of view is imaged at each subsequent time point.[5][8]
-
Return the plate to the incubator.
-
Continue capturing images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly or completely closed.[2][6]
-
-
Data Analysis and Quantification:
-
Use image analysis software like ImageJ to measure the area of the cell-free gap at each time point for all conditions.
-
Calculate the percentage of wound closure using the following formula[1]: Wound Closure (%) = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100 Where T₀ is Time 0 and Tₓ is the specific time point.
-
Alternatively, the change in wound width can be measured over time.[1]
-
Plot the percentage of wound closure against time for each concentration of this compound and the controls.
-
Data Presentation
Quantitative results from the scratch assay should be organized systematically for clear interpretation and comparison.
Table 1: Effect of this compound on Wound Closure Percentage
| Treatment Group | Concentration | Time 0 (Wound Area %) | 12 Hours (Wound Area %) | 24 Hours (Wound Area %) | Migration Rate (% Closure/hr) |
| Vehicle Control | 0 µM | 100 | Data | Data | Data |
| This compound | X µM | 100 | Data | Data | Data |
| This compound | Y µM | 100 | Data | Data | Data |
| This compound | Z µM | 100 | Data | Data | Data |
| Positive Control | Specify | 100 | Data | Data | Data |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Potential Signaling Pathways in Wound Healing
The therapeutic effect of compounds on wound healing is often mediated through the modulation of key intracellular signaling pathways that regulate cell proliferation, migration, and differentiation.[9] While the specific pathways affected by this compound require experimental validation, common pathways investigated in wound healing include PI3K/AKT and MAPK/ERK.[9][10][11]
PI3K/AKT Signaling Pathway
Activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is crucial for cell survival, proliferation, and migration.[9][10] Growth factors binding to receptor tyrosine kinases (RTKs) initiate this cascade, which plays a significant role in the proliferative phase of wound healing.[10]
Caption: The PI3K/AKT signaling pathway in cell proliferation and migration.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is another critical regulator of cell proliferation and differentiation in response to growth factors.[11][12]
Caption: The MAPK/ERK signaling cascade in wound healing.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Video: Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing [jove.com]
- 7. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 8. clyte.tech [clyte.tech]
- 9. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining to Investigate the Effects of Isopicropodophyllone
Introduction
Isopicropodophyllone, also known as Picropodophyllin (PPP), is a potent anti-cancer agent with a multifaceted mechanism of action. It is recognized primarily as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in tumor cell proliferation and survival.[1] Inhibition of IGF-1R by this compound disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, ultimately leading to decreased cell proliferation and induction of apoptosis.[1][2]
Furthermore, emerging evidence reveals a second, IGF-1R-independent mechanism of action for this compound. It has been shown to interfere with microtubule dynamics, leading to microtubule depolymerization.[3][4] This disruption of the cytoskeleton results in a mitotic block, specifically a pro-metaphase arrest, which can trigger mitotic catastrophe and subsequent cell death.[3][4]
Immunofluorescence staining is an invaluable technique for visualizing these cellular events. It allows for the direct observation of changes in the microtubule network, the identification of apoptotic cells through specific markers, and the quantification of cells arrested in mitosis. These application notes provide detailed protocols for utilizing immunofluorescence to study the cellular effects of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature. This data is primarily derived from flow cytometry analyses.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration (h) | % of Cells in G2/M Phase (Fold Increase vs. Control) | Reference |
| Jurkat (T-LBL) | 2.0 | 48 | Not specified, but significant increase | [5] |
| Molt-3 (T-LBL) | 2.0 | 48 | Not specified, but significant increase | [5] |
| 231Br (Breast Cancer) | 1 µg/mL (~1.9 µM) | 48 | 86% increase | [6] |
| BT474Br3 (Breast Cancer) | 1 µg/mL (~1.9 µM) | 48 | 35% increase | [6] |
| Various HCC Lines | 0.5 | 24 | Significant G2/M accumulation | [2] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (Fold Increase vs. Control) | Reference |
| Jurkat (T-LBL) | 2.0 | 48 | 7.5-fold | [5] |
| Molt-3 (T-LBL) | 2.0 | 48 | 4.5-fold | [5] |
| HepG2 (HCC) | Not specified | Not specified | Statistically significant apoptosis | [2] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | Statistically significant apoptosis | [2] |
Experimental Protocols
Here we provide detailed protocols for the immunofluorescent detection of key markers to assess the effects of this compound on microtubule integrity, apoptosis, and mitosis.
Protocol 1: Immunofluorescence Staining of α-Tubulin for Microtubule Network Analysis
This protocol allows for the visualization of the microtubule network to assess the depolymerizing effects of this compound.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Pre-warmed (37°C) extraction buffer (e.g., 0.25% Triton X-100 in PEM buffer)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS or cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorochrome-conjugated goat anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips at a density to reach 60-80% confluency. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
-
Extraction (Optional but recommended for cytoskeleton): Pre-warm extraction buffer to 37°C. Briefly wash cells with warm PBS. Incubate with extraction buffer for 1-2 minutes to remove soluble tubulin monomers.
-
Fixation:
-
Paraformaldehyde: Wash cells twice with PBS. Fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Methanol: Wash cells twice with PBS. Fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization (for paraformaldehyde-fixed cells): Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in the blocking buffer. Apply the diluted antibody to the coverslips and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate with DAPI solution for 5-10 minutes at room temperature.
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Acquire images of control and treated cells using identical settings.
Protocol 2: Immunofluorescence Staining of Cleaved Caspase-3 for Apoptosis Detection
This protocol is for identifying apoptotic cells by detecting the active form of caspase-3.[7]
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound stock solution
-
PBS
-
Fixation buffer (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3 antibody
-
Secondary antibody: Fluorochrome-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: As described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: Incubate with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Dilute the anti-cleaved caspase-3 antibody in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.[8]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.[8]
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate with DAPI for 5-10 minutes.
-
Mounting: As described in Protocol 1.
-
Imaging: Visualize using a fluorescence microscope. Apoptotic cells will exhibit positive staining for cleaved caspase-3.
Protocol 3: Immunofluorescence Staining of Phospho-Histone H3 (Ser10) for Mitotic Index
This protocol allows for the identification of cells in mitosis, which is useful for quantifying the mitotic arrest induced by this compound.[9]
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound stock solution
-
PBS
-
Fixation buffer (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-histone H3 (Ser10) antibody
-
Secondary antibody: Fluorochrome-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: As described in Protocol 1.
-
Fixation: Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash twice with PBS.
-
Blocking: Incubate with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the anti-phospho-histone H3 (Ser10) antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate with DAPI for 5-10 minutes.
-
Mounting: As described in Protocol 1.
-
Imaging and Analysis: Visualize using a fluorescence microscope. The mitotic index can be calculated as the percentage of phospho-histone H3-positive cells relative to the total number of cells (DAPI-stained nuclei).[10]
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways affected by this compound.
Caption: General workflow for immunofluorescence staining.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic count by phosphohistone H3 immunohistochemical staining predicts survival and improves interobserver reproducibility in well-differentiated neuroendocrine tumors of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of Deoxypodophyllotoxin Induce Apoptosis through Bcl-2/Bax Proteins Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assessment and prognostic significance of mitotic index using the mitosis marker phospho-histone H3 in low and intermediate-grade infiltrating astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Isopicropodophyllone IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllone, also known as Picropodophyllin (PPP), is a cyclolignan that has demonstrated potent antitumor activity in a variety of cancer models. It was initially identified as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cancer cell growth, survival, and metastasis.[1][2][3][4] However, emerging evidence suggests that this compound also exerts its anticancer effects through an IGF-1R-independent mechanism by interfering with microtubule dynamics, leading to mitotic arrest and cell death.[2][5][6] This dual mechanism of action makes it a compelling candidate for further investigation and development in oncology.
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using standard colorimetric assays. Additionally, it summarizes reported IC50 values and illustrates the key signaling pathways involved in its mechanism of action.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in a range of cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Carcinoma | A-549 | 0.06 | [7] |
| Mouse Leukemia | P-388 | 0.06 | [7] |
| Uveal Melanoma | OCM-1 | < 0.05 | [8] |
| Uveal Melanoma | OCM-3 | < 0.05 | [8] |
| Uveal Melanoma | OCM-8 | < 0.05 | [8] |
| Uveal Melanoma | 92-1 | < 0.05 | [8] |
| Rhabdomyosarcoma | RH30 | ~0.1 (effective subtoxic concentration) | [4] |
| Rhabdomyosarcoma | RD | < 0.1 (more sensitive than RH30) | [4] |
| Multiple Myeloma | - | 0.05 - 0.5 | [4] |
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 3,500-10,000 cells/well in 100 µL of complete medium.[9][10] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the tissue culture plate.[11] The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with this compound.
-
-
Cell Fixation:
-
After the 48-72 hour incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[12]
-
-
Washing and Staining:
-
Carefully wash the plate four times with tap water by submerging the entire plate in a basin with slow-running water.[12]
-
Remove excess water by tapping the plate on paper towels and allow it to air dry completely at room temperature.[12]
-
Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
-
Removal of Unbound Dye and Solubilization:
-
Quickly wash the plate four times with 1% acetic acid to remove the unbound SRB dye.[12]
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]
-
Shake the plate for 5-10 minutes to ensure complete dissolution of the dye.
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.[12]
-
Follow step 5 of the MTT assay protocol for data analysis to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Signaling Pathways of this compound
Caption: Dual mechanism of action of this compound in cancer cells.
References
- 1. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the insulin-like growth factor-1 receptor by picropodophyllin for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Isopicropodophyllone In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isopicropodophyllone (also known as Picropodophyllin, PPP) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is widely recognized as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] By inhibiting IGF-1R, it blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[2][3] Additionally, recent studies have revealed an IGF-1R-independent mechanism where this compound acts as a microtubule-destabilizing agent. It interferes with microtubule dynamics, leading to mitotic arrest in the G2/M phase, formation of monopolar spindles, and ultimately, mitotic catastrophe and apoptosis.[4][5][6]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the duration of exposure. Based on published data, a broad starting range to consider is 0.1 µM to 10 µM. For sensitive cell lines, IC50 values can be in the sub-micromolar range.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. For some studies, a concentration as low as 0.5 µM has been used to induce cell cycle arrest without causing massive cell death.[3][4]
Q3: How should I dissolve this compound for in vitro use?
A3: this compound is sparingly soluble in aqueous solutions. It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Researchers have reported using DMSO for solubilization. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound can lead to several observable cellular effects, including:
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in the number of viable cells.[4][8]
-
Induction of Apoptosis: Activation of caspase-dependent mitochondrial pathways, leading to programmed cell death.[1][8][9]
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle.[3][4][10][11]
-
Inhibition of Migration and Invasion: Reduced migratory and invasive capacity of cancer cells.
Troubleshooting Guide
Issue 1: Low or No Observed Efficacy at Expected Concentrations
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to this compound. Osteosarcoma cell lines, for example, have been shown to be particularly sensitive.[8][12] Verify the reported sensitivity of your cell line in the literature. Consider testing a range of cell lines with varying IGF-1R expression levels. |
| Incorrect Dosage | The IC50 can vary significantly. Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 µM to 50 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[13] |
| Compound Instability | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Over-confluent or stressed cells may respond differently to treatment. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation | Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. Always vortex the stock solution before making dilutions. |
| Variability in Cell Plating | Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well. Use a multi-channel pipette for consistency. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells. |
Issue 3: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound has low water solubility. Although a DMSO stock is used, high final concentrations in aqueous media can lead to precipitation. |
| High Final Concentration | Try using a lower final concentration of this compound if precipitation is observed. |
| Interaction with Media Components | Some components of the cell culture medium may interact with the compound. Visually inspect the medium for any signs of precipitation after adding the compound. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| U-2OS | Osteosarcoma | < 0.05 | Not Specified |
| KHOS | Osteosarcoma | < 0.05 | Not Specified |
| OCM-1 | Uveal Melanoma | < 0.05 | Not Specified |
| OCM-3 | Uveal Melanoma | < 0.05 | Not Specified |
| OCM-8 | Uveal Melanoma | < 0.05 | Not Specified |
| 92-1 | Uveal Melanoma | < 0.05 | Not Specified |
| HCT116 | Colorectal Cancer | 0.28 | 48 |
| Jurkat | T-cell Leukemia | Not specified, effective apoptosis | Not Specified |
| Molt-3 | T-cell Leukemia | Not specified, effective apoptosis | Not Specified |
Note: This table is a summary of reported values and may not be exhaustive. IC50 values can vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash cells with PBS and fix in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Mechanisms of this compound Action.
Caption: MTT Cell Viability Assay Workflow.
Caption: Troubleshooting Flow for Low Efficacy.
References
- 1. Table 2, Solubility at 100 μM; 1% DMSO - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]
- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. tubintrain.eu [tubintrain.eu]
- 8. researchgate.net [researchgate.net]
- 9. PPI arrested cell cycle at G2/M phage and increased ROS levels. (A) NSCLC cells were incubated with 0−2.5 μmol·L−1 PPI for 24 h and cell cycle was determined by flow cytometry. (B) NCI-H1299 cells were treated with 0−3 μmol·L−1 PPI for 24 h and indicated gene levels were tested by qRT-PCR. (C) NCI-H1299 cells were cultured with 0−3 μmol·L−1 PPI for 24 h and CyclinD1 levels were detected by western blotting. NSCLC cells were treated by PPI, and (D) ROS levels and (E) mitochondrial membrane potential were monitored by flow cytometry. Data from three independent experiments are presented as mean ± SEM [cjnmcpu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan picropodophyllin inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isopicropodophyllone (IPP)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Isopicropodophyllone (IPP). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPP)?
A1: this compound is a lignan, a class of polyphenolic compounds. It is structurally related to Picropodophyllotoxin (PPP), a known inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. Due to this relationship, IPP is often investigated for its potential as an anticancer agent.
Q2: What are the main challenges when working with IPP in the lab?
A2: The primary challenges associated with IPP are its poor aqueous solubility and potential for both physical and chemical instability. These issues can impact the accuracy and reproducibility of experimental results.
Q3: In what solvents is IPP expected to be soluble?
A3: Based on data for the closely related compound Picropodophyllotoxin, IPP is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is likely to have very limited solubility in aqueous buffers like Phosphate-Buffered Saline (PBS) and in alcohols such as ethanol.
Q4: What are the known stability issues with compounds similar to IPP?
A4: Similar compounds, like Picropodophyllotoxin, can be physically unstable, with the potential to convert from an amorphous to a more stable, less soluble crystalline form. Chemically, the lactone ring in its structure is susceptible to hydrolysis, especially under basic conditions. As a polyphenolic compound, it is also prone to oxidation.
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation of IPP in aqueous buffer | Low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For aqueous-based assays, dilute the stock solution into the final buffer, ensuring the final DMSO concentration is low (typically <1%) to minimize solvent effects. |
| Inconsistent results in biological assays | Precipitation of IPP at the working concentration. | Determine the kinetic solubility in your specific assay buffer to identify the maximum soluble concentration. Perform experiments below this concentration. |
| Difficulty dissolving IPP powder | Compound may be in a less soluble crystalline form. | Gentle warming and sonication can aid in the dissolution of the powder in an appropriate organic solvent like DMSO. |
| Cloudiness observed upon dilution of DMSO stock | Exceeding the aqueous solubility limit. | Decrease the final concentration of IPP in the aqueous solution. Alternatively, explore the use of co-solvents or solubilizing agents, though these may impact biological assays and require careful validation. |
Troubleshooting Guide: Stability Issues
| Issue | Possible Cause | Recommended Solution |
| Loss of activity of stock solution over time | Degradation of IPP in solution. | Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Appearance of new peaks in HPLC analysis of aged samples | Chemical degradation (e.g., hydrolysis, oxidation). | Perform forced degradation studies to identify potential degradation products and degradation pathways. This will help in developing a stability-indicating analytical method. |
| Variability in results between experiments | Photodegradation from ambient light. | Protect all solutions containing IPP from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to light during experimental procedures. |
| pH-dependent degradation | Hydrolysis of the lactone ring. | Avoid highly basic or acidic conditions if possible. If pH modification is necessary, assess the stability of IPP at the target pH over the experimental timeframe. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a method to determine the kinetic solubility of IPP in an aqueous buffer.
Materials:
-
This compound (IPP) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (polypropylene for sample preparation, UV-transparent for analysis)
-
Plate shaker
-
Microplate reader with UV absorbance capabilities
Procedure:
-
Prepare a 10 mM stock solution of IPP in 100% DMSO.
-
In a 96-well polypropylene plate, add 198 µL of PBS to a series of wells.
-
Add 2 µL of the 10 mM IPP stock solution to the first well and mix thoroughly. This creates a 100 µM solution.
-
Perform serial dilutions by transferring 100 µL to the next well containing 100 µL of PBS, mixing at each step.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
After incubation, visually inspect for precipitation.
-
Measure the UV absorbance of each well at a predetermined wavelength (e.g., 289 nm for Picropodophyllotoxin, which can be used as a starting point for IPP).
-
The highest concentration that does not show precipitation and has a linear increase in absorbance is considered the kinetic solubility.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and pathways for IPP.
Materials:
-
This compound (IPP)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve IPP in a small amount of ACN and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Dissolve IPP in a small amount of ACN and add 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Dissolve IPP in ACN and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid IPP at 60°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of IPP in ACN:water to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile). Compare the chromatograms of the stressed samples to a control sample to identify degradation products.
Signaling Pathway and Workflow Diagrams
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for kinetic solubility assessment of this compound.
Caption: Workflow for forced degradation stability study of this compound.
Technical Support Center: Overcoming Isopicropodophyllone's Low Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopicropodophyllone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental use, with a focus on overcoming its inherent low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low bioavailability a concern?
This compound is a lignan, a class of polyphenols, that has garnered research interest for its potential therapeutic effects, including anticancer properties. However, its clinical development is hampered by low oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effect. This necessitates the administration of higher doses, which can lead to increased toxicity and variable therapeutic outcomes. The low bioavailability is primarily attributed to its poor aqueous solubility.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds like this compound. These approaches primarily focus on improving the drug's dissolution rate and apparent solubility in the gastrointestinal tract. The most common and effective strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level to enhance its wettability and dissolution.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range, thereby increasing its surface area for faster dissolution. This includes techniques like creating nanoparticles or liposomes.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in an isotropic mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the gastrointestinal fluids, facilitating drug absorption.[2][3]
Q3: What is the mechanism of action of this compound?
While research is ongoing, studies on the closely related compound, picropodophyllin (PPP), provide insights into the likely mechanism of action. This compound is believed to exert its anticancer effects through two primary pathways:
-
Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling: this compound can inhibit the IGF-1R signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[4][5][6][7][8][9][10] By blocking this pathway, it can induce apoptosis (programmed cell death) in cancer cells.
-
Microtubule Disruption: It can interfere with microtubule dynamics, leading to mitotic arrest and ultimately cell death in cancer cells.[4][8]
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in aqueous media.
Cause: this compound is a hydrophobic molecule with low aqueous solubility.
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanosization can increase the surface area of the drug, leading to a faster dissolution rate.
-
Formulation as a Solid Dispersion:
-
Carrier Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a cellulose derivative (e.g., HPMC).
-
Preparation Method: The solvent evaporation or melting method can be used. For heat-sensitive compounds, solvent evaporation is preferred.
-
Drug-to-Carrier Ratio: Optimize the ratio to ensure the drug is molecularly dispersed. A ratio that is too high may lead to drug recrystallization.
-
-
Utilize a Co-solvent: Small amounts of a pharmaceutically acceptable co-solvent can be used in dissolution media to improve solubility.
Issue 2: Inconsistent and low in vivo exposure (bioavailability) in animal studies.
Cause: This is likely due to poor absorption from the gastrointestinal tract, which is a direct consequence of its low solubility and dissolution rate.
Troubleshooting Steps:
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS):
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct Ternary Phase Diagrams: To identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable and efficient self-emulsifying system.
-
Characterize the Emulsion: After dilution in an aqueous medium, the droplet size of the resulting emulsion should ideally be in the nano-range for better absorption.
-
-
Prepare a Nanoformulation:
-
Method Selection: Techniques like high-pressure homogenization, nanoprecipitation, or emulsion-solvent evaporation can be used to prepare nanoparticles.
-
Stabilizer Selection: Use appropriate stabilizers to prevent particle aggregation.
-
In Vitro Release Studies: Conduct release studies to ensure the drug is released from the nanoparticles in a controlled manner.
-
-
Administer with a High-Fat Meal: In preclinical studies, administering the formulation with a high-fat meal can sometimes enhance the absorption of lipophilic drugs, although this may not be a desirable long-term strategy.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol provides a general guideline for preparing a solid dispersion to enhance the dissolution of this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30)
-
Organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve a specific ratio of this compound and the hydrophilic carrier (e.g., 1:1, 1:2, 1:4 by weight) in a suitable organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a solid mass or film is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization:
-
Drug Content: Determine the drug content uniformity.
-
Dissolution Studies: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile with that of the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the dispersion.
-
Protocol 2: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear, monophasic nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (around 40 °C) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time and Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the time taken for emulsification and the resulting droplet size using a particle size analyzer.
-
Drug Content: Determine the concentration of this compound in the formulation.
-
In Vitro Dissolution: Perform dissolution studies to assess the drug release from the SEDDS.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| Solid Dispersion (1:4 drug:PVP) | 600 ± 120 | 2.0 ± 0.5 | 4800 ± 900 | 400 |
| SEDDS Formulation | 950 ± 180 | 1.5 ± 0.5 | 8500 ± 1500 | 708 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the this compound suspension.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathways affected by this compound, primarily based on studies of its analogue, picropodophyllin.
Caption: Proposed signaling pathways of this compound.
Experimental Workflow for SEDDS Formulation Development
This diagram outlines the typical workflow for developing a Self-Emulsifying Drug Delivery System.
Caption: Workflow for SEDDS formulation development.
Logical Relationship for Bioavailability Enhancement
This diagram illustrates the logical progression from formulation strategy to the desired outcome of enhanced bioavailability.
Caption: Logic of bioavailability enhancement for this compound.
References
- 1. Bioconjugation of Podophyllotoxin and Nanosystems: Approaches for Boosting Its Biopharmaceutical and Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. ijisrt.com [ijisrt.com]
- 4. Challenges and potential for improving the druggability of podophyllotoxin-derived drugs in cancer chemotherapy - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan picropodophyllin inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopicropodophyllone off-target effects in cell-based assays
Welcome to the technical support resource for researchers using Isopicropodophyllone (IPP). This guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of IPP in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (IPP)?
A1: The primary and most well-characterized target of this compound (also known as Picropodophyllin or PPP) is the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] IPP functions as a selective inhibitor of the IGF-1R tyrosine kinase, interfering with its autophosphorylation and downstream signaling pathways like PI3K/Akt and MAPK/Erk.[3]
Q2: I'm observing significant cytotoxicity and G2/M cell cycle arrest in a cell line with very low/knocked-out IGF-1R expression. Is this expected?
A2: This is a known off-target effect of IPP. Studies have shown that IPP can induce G2/M arrest and reduce cell viability in an IGF-1R-independent manner.[4][5] This is primarily due to its interaction with microtubules.
Q3: What are the major known off-target effects of IPP?
A3: The most significant off-target effect of IPP is its activity as a microtubule-depolymerizing agent.[4][6] This action disrupts the formation of the mitotic spindle, leading to mitotic arrest and potentially mitotic catastrophe.[4] Additionally, as a derivative of podophyllotoxin, there is a possibility of interaction with Topoisomerase II, although this is less extensively documented for IPP itself compared to other podophyllotoxin analogs like etoposide.[7][8][9]
Q4: How can I distinguish between on-target (IGF-1R) and off-target (e.g., microtubule) effects in my experiments?
A4: A good strategy is to use control cell lines with varying levels of IGF-1R expression. For example, you can use a cell line with IGF-1R knocked down or knocked out. If the observed effect (e.g., G2/M arrest) persists in the absence of IGF-1R, it is likely an off-target effect.[4] Additionally, you can perform mechanistic assays such as immunofluorescence staining for α-tubulin to directly observe effects on microtubule organization or a Topoisomerase II activity assay.[5]
Q5: My cell cycle analysis histogram looks unusual after IPP treatment, with a diminished G2 peak and a broad S phase. What could be the cause?
A5: While IPP does cause G2/M arrest, unusual histogram profiles can also result from technical issues in the assay itself. A common problem is the lack of RNase treatment, as propidium iodide (PI) can bind to RNA, creating noise and distorting the histogram.[10] Ensure your protocol includes a thorough RNase digestion step. Another possibility is that at high concentrations or after prolonged exposure, IPP-induced mitotic catastrophe is leading to aneuploidy and a messy cell cycle profile.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity or G2/M Arrest
Symptoms:
-
You observe potent cell killing or a strong G2/M phase block in cell lines that are known to have low or no IGF-1R expression.
-
The observed IC50 value for cytotoxicity is much lower than the reported IC50 for IGF-1R inhibition.
-
The phenotype is observed even after IGF-1R knockdown using siRNA.[5]
Possible Cause:
-
The dominant effect in your cell model is likely the off-target inhibition of microtubule polymerization by IPP.[4][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected IPP activity.
Experimental Protocol: Immunofluorescence for Microtubule Integrity
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with IPP at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) in the dark for 1 hour at room temperature.
-
Counterstaining & Mounting: Wash three times with PBS. Counterstain DNA with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for signs of microtubule depolymerization, disorganized mitotic spindles, or monopolar spindles in the IPP-treated cells compared to the control.[5]
Issue 2: Inconsistent or Unclear Cell Cycle Analysis Results
Symptoms:
-
Flow cytometry histograms for cell cycle analysis show poor resolution between G1, S, and G2/M peaks.
-
The G2/M peak is not well-defined, appearing as a "smear" or shoulder of the G1 peak.
-
High coefficient of variation (CV) for the G1 peak.
Possible Cause:
-
Inadequate removal of RNA, causing non-specific staining by propidium iodide (PI).[10]
-
Formation of cell doublets or aggregates, which can be misinterpreted as G2/M cells.
-
Excessive cell death and debris in the sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell cycle analysis.
Experimental Protocol: Optimized Propidium Iodide Staining for Cell Cycle
-
Cell Harvesting: Harvest approximately 1x10^6 cells. For adherent cells, use a gentle dissociation reagent like Accutase. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. Fix for at least 30 minutes on ice (or store at -20°C for several days).
-
Rehydration & Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS.
-
Staining Solution Preparation: Prepare a fresh solution of Propidium Iodide (PI) staining buffer containing:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization) in PBS.
-
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C or room temperature, protected from light.[10]
-
Analysis: Analyze by flow cytometry within a few hours. Ensure you use proper gating to exclude debris (Forward Scatter vs. Side Scatter) and cell aggregates/doublets (Pulse Width vs. Pulse Area).
Data Summary
Table 1: Overview of this compound (IPP) On- and Off-Target Effects
| Target/Process | Effect | Consequence in Cell-Based Assays | Reference |
| IGF-1R (On-Target) | Inhibition of Tyrosine Kinase Activity | Inhibition of proliferation, induction of apoptosis, suppression of PI3K/Akt and MAPK pathways. | [1][3] |
| Microtubules (Off-Target) | Depolymerization / Disruption of Dynamics | Mitotic arrest (G2/M phase), formation of monopolar spindles, induction of mitotic catastrophe. | [4][5][6] |
| Topoisomerase II (Potential Off-Target) | Inhibition (Poisoning) | DNA strand breaks, cell cycle arrest, apoptosis. (Less directly confirmed for IPP vs. other podophyllotoxins). | [7][9] |
Signaling Pathways
References
- 1. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 8. Podophyllotoxin analogs: effects on DNA topoisomerase II, tubulin polymerization, human tumor KB cells, and their VP-16-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing Isopicropodophyllone cytotoxicity to normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Isopicropodophyllone. The information is designed to help minimize cytotoxicity to normal cells while maximizing its efficacy against cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest in cancer research?
This compound is a stereoisomer of Podophyllotoxin. It is investigated for its potential as an anticancer agent due to its ability to selectively induce cell cycle arrest and apoptosis in cancer cells, with comparatively lower toxicity to normal, non-cancerous cells.
Q2: How does this compound selectively target cancer cells?
The selectivity of this compound is attributed to two primary mechanisms. Firstly, it targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is often overactive in malignant cells and crucial for their growth and survival. Secondly, it has been shown to interfere with microtubule dynamics, leading to mitotic arrest and subsequent cell death, a process to which rapidly dividing cancer cells are particularly sensitive. Studies have shown that while it induces G2/M phase arrest and apoptosis in various cancer cell lines, its effect on quiescent normal cells, such as hepatocytes, is minimal.[1][2] However, it can affect proliferating normal cells, like fibroblasts, to a lesser extent than cancer cells.[1]
Q3: What are the known signaling pathways affected by this compound?
This compound is known to modulate at least two key signaling pathways:
-
IGF-1R Signaling Pathway: It inhibits the tyrosine kinase activity of IGF-1R, which in turn affects downstream pro-survival pathways like the PI3K/Akt pathway.[2]
-
Microtubule Depolymerization and Mitotic Catastrophe: It can cause microtubule depolymerization, leading to a mitotic arrest in the G2/M phase of the cell cycle.[1][3][4] This arrest can lead to mitotic catastrophe and ultimately, apoptotic cell death. Some evidence suggests this may be due to its potential conversion to Podophyllotoxin (PPT), a potent tubulin inhibitor.[5]
-
ROS-Mediated Apoptosis: In some cancer cell lines, this compound has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS) and activation of the JNK/p38 MAPK signaling pathway.[6]
Q4: How can I minimize the cytotoxic effects of this compound on my normal cell lines during experiments?
-
Optimize Concentration: Start with a dose-response experiment to determine the lowest effective concentration that induces cytotoxicity in your target cancer cells while having minimal effect on the normal cells.
-
Control for Proliferation Rate: Be aware that the cytotoxic effects of this compound can be more pronounced in rapidly dividing cells.[1] Therefore, the proliferation rate of your normal cell line should be considered when interpreting results.
-
Use a Quiescent Normal Cell Line: If your experimental design allows, using a quiescent (non-dividing) normal cell line as a control can highlight the selectivity of this compound for proliferating cancer cells.[1]
-
Consider Combination Therapy: In a therapeutic development context, combining this compound with other agents could potentially allow for lower, less toxic doses to be used.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in the normal (control) cell line.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a thorough dose-response curve to identify the optimal concentration with the best therapeutic window (high efficacy in cancer cells, low toxicity in normal cells).
-
-
Possible Cause 2: The normal cell line is highly proliferative.
-
Solution: Characterize the doubling time of your normal cell line. If it is rapidly dividing, some level of cytotoxicity might be expected. Consider using a slower-growing or quiescent normal cell line for comparison.[1]
-
-
Possible Cause 3: Contamination of the compound.
-
Solution: Ensure the purity of your this compound stock. Impurities could contribute to non-specific toxicity.
-
Issue 2: Inconsistent or unexpected results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Interference with the MTT assay.
-
Solution: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[7][8] Compounds can interfere with mitochondrial function and alter MTT reduction without causing cell death.[8] Confirm your results with a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue exclusion or a live/dead fluorescent stain).
-
-
Possible Cause 2: Incorrect seeding density.
-
Solution: Optimize the cell seeding density for your specific cell lines. Overly confluent or sparse cultures can lead to variability in results.
-
-
Possible Cause 3: Issues with formazan solubilization.
-
Solution: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of error.
-
Issue 3: Difficulty interpreting apoptosis assay results (e.g., Annexin V/PI staining).
-
Possible Cause 1: High percentage of late apoptotic/necrotic cells.
-
Solution: The drug concentration may be too high, or the incubation time too long, causing rapid cell death.[9] Perform a time-course experiment and test a range of lower concentrations.
-
-
Possible Cause 2: Weak or no apoptotic signal.
-
Solution: The concentration may be too low, or the incubation time too short. Again, a time-course and dose-response experiment is crucial. Also, ensure that your reagents are not expired and that the assay is performed according to the protocol, paying attention to buffer components like calcium, which is critical for Annexin V binding.[10]
-
-
Possible Cause 3: Mechanical stress causing false positives.
-
Solution: Handle cells gently during harvesting and staining to avoid artificially inducing membrane damage, which can lead to false positive PI staining.[10]
-
Issue 4: Artifacts in cell cycle analysis.
-
Possible Cause 1: Cell clumping.
-
Solution: Ensure a single-cell suspension is obtained before fixation and staining. Clumps of cells can be misinterpreted by the flow cytometer.
-
-
Possible Cause 2: Incorrect fixation.
-
Solution: Use cold 70% ethanol and add it dropwise while gently vortexing to prevent cell aggregation.
-
-
Possible Cause 3: Staining issues.
-
Solution: Ensure proper RNase treatment to avoid staining of double-stranded RNA by propidium iodide. Optimize staining time and concentration.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Related Compounds
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Mentioned | Reference |
| Picropodophyllin (PPP) | CNE-2 (Nasopharyngeal Carcinoma) | ≤0.5 (48h) | - | - | - | [11] |
| Picropodophyllin (PPP) | Multiple Myeloma Cell Lines | ~0.2-0.5 | Normal PBMCs | >5 | Yes | |
| Podophyllotoxin derivative (BN 58705) | Various Human Tumor Lines | Low (not specified) | - | LD50 in mice: 150 mg/kg | Low in vivo toxicity | [12] |
| Podophyllotoxin-pterostilbene hybrid (12a) | MuM-2B (Uveal Melanoma) | 0.08 | HUVEC (Endothelial) | 0.36 | Less toxic than podophyllotoxin | [13] |
| Podophyllotoxin derivative (13b) | HSC-2 (Oral Squamous Carcinoma) | 0.22 | HK-2 (Renal Tubular Epithelial) | 0.62 | Less toxic than podophyllotoxin | [13] |
| Acetylpodophyllotoxin (2) | BT-549 (Breast Cancer) | Not specified | MCF-10A (Non-tumorigenic Breast Epithelial) | Not specified | SI = 28.17 | [14] |
Note: Data on this compound is often reported under its stereoisomer Picropodophyllin (PPP). The table includes data on related podophyllotoxin derivatives to provide a broader context of selectivity. A direct, comprehensive comparison of IC50 values across a wide panel of cancer and normal cell lines for this compound specifically is limited in the currently available literature. "SI" refers to the Selectivity Index.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with this compound at the desired concentrations and for the appropriate time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA, ensuring to neutralize and wash thoroughly).
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Incubate at 4°C for at least 30 minutes (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: IGF-1R Signaling Pathway Inhibition by this compound.
Caption: Microtubule Depolymerization and Mitotic Arrest by this compound.
Caption: General Experimental Workflow for Assessing this compound Cytotoxicity.
References
- 1. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Picropodophyllin inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Isopicropodophyllone Western Blot Analysis
Welcome to the technical support center for Isopicropodophyllone research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues encountered during Western blot experiments involving this compound.
Frequently Asked Questions (FAQs)
Issue: Weak or No Signal
Q1: Why am I not seeing a band for my target protein after treating cells with this compound?
There are several potential reasons for a weak or absent signal. Consider the following possibilities:
-
Low Protein Abundance: The treatment may downregulate the expression of your target protein. To address this, you can try loading more protein onto the gel.[1][2] Consider enriching your sample for the target protein through methods like immunoprecipitation.[3]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete. You can verify transfer efficiency using a reversible stain like Ponceau S.[2] For high molecular weight proteins, you can add a small amount of SDS (0.01–0.05%) to the transfer buffer to improve migration out of the gel.[1][4] Conversely, for low molecular weight proteins that might pass through the membrane ("blow-through"), use a smaller pore size membrane (e.g., 0.2 µm) or reduce the transfer time.[1][4][5]
-
Inactive Antibodies or Substrate: Ensure your primary and secondary antibodies have not expired and have been stored correctly.[1] You can test the antibody's activity with a dot blot.[1][3] Also, confirm that your detection substrate is active and has not expired; you can test it with a positive control.[3]
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).[1][6]
Issue: High Background
Q2: My Western blot has a high, dark background, obscuring my results. What can I do?
High background can be caused by several factors related to blocking, antibody concentrations, and washing steps.
-
Insufficient Blocking: Blocking prevents the non-specific binding of antibodies to the membrane. Increase the blocking time and/or the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[7][8] For detecting phosphorylated proteins, use BSA as the blocking agent instead of milk, as milk contains phosphoproteins like casein that can cause cross-reactivity.[9]
-
Antibody Concentration is Too High: Excessively high concentrations of the primary or secondary antibody can lead to non-specific binding.[9] Try titrating your antibodies to find the optimal concentration that provides a strong signal with low background.[10] Reducing the secondary antibody concentration is often a good first step.[11]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies. Increase the number and/or duration of your wash steps.[1][9] Including a mild detergent like Tween-20 (e.g., 0.1%) in your wash buffer is crucial for reducing non-specific binding.[1][8]
-
Membrane Handling: Avoid letting the membrane dry out at any point during the process, as this can cause irreversible and non-specific antibody binding.[8][9] Handle the membrane carefully with tweezers to prevent contamination.[1]
Issue: Non-Specific Bands
Q3: I'm observing multiple bands in addition to the band for my protein of interest. How do I resolve this?
Non-specific bands can arise from sample degradation, antibody cross-reactivity, or loading too much protein.
-
Sample Degradation: Protein degradation can produce smaller fragments that may be recognized by the antibody. Always prepare fresh lysates and keep them on ice.[7] Crucially, add protease and phosphatase inhibitors to your lysis buffer to protect your proteins.[7][11]
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins, or the secondary antibody may be binding non-specifically.[7] Try increasing the dilution of your primary antibody.[12] To check for secondary antibody issues, run a control lane where the primary antibody incubation step is omitted.[7][12]
-
Excessive Protein Loaded: Loading too much protein can lead to artifacts and non-specific bands.[1][11] Try reducing the amount of protein loaded per lane.[1]
Data Presentation: Optimization Parameters
Proper optimization of your Western blot is critical. The tables below provide common starting points and ranges for key quantitative parameters.
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Typical Starting Dilution | Optimization Range |
|---|---|---|
| Primary Antibody | 1:1,000 | 1:250 - 1:10,000 |
| Secondary Antibody (HRP-conjugated) | 1:2,000 | 1:1,000 - 1:20,000 |
Note: Optimal dilutions are antibody-specific and should be determined empirically. Always consult the manufacturer's datasheet.
Table 2: Protein Loading Guidelines
| Sample Type | Recommended Protein Load | Notes |
|---|---|---|
| Cell Lysate (abundant protein) | 10 - 20 µg | Loading more may cause band distortion.[1] |
| Cell Lysate (low-abundance protein) | 30 - 50 µg | May require enrichment for detection.[2] |
| Purified Recombinant Protein | < 1 ng - 10 ng | Used as a positive control.[12] |
Table 3: Standard Washing Protocol
| Step | Buffer | Duration | Number of Washes |
|---|---|---|---|
| Post-Primary Antibody | 1X TBS-T (0.1% Tween-20) | 5 - 10 minutes | 3 |
| Post-Secondary Antibody | 1X TBS-T (0.1% Tween-20) | 5 - 10 minutes | 3 - 5 |
Note: For high background issues, increase the duration and/or number of washes.[8]
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow. Specific steps may require optimization based on the target protein and antibodies used.
-
Sample Preparation (Cell Lysis):
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or other suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.[7][11]
-
Sonicate or vortex the lysate to shear DNA and reduce viscosity.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. PVDF membranes must be activated with methanol.
-
Ensure no air bubbles are trapped between the gel and the membrane.[3][4]
-
Perform the transfer according to the manufacturer's instructions for your transfer system (wet or semi-dry).
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBS-T.
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for at least 1 hour at room temperature with gentle agitation.[8]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with agitation.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with agitation.
-
Wash the membrane again, three to five times for 5-10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system. Adjust the exposure time to achieve a strong signal without saturating the bands.[1]
-
Visualizations
Caption: Troubleshooting workflow for weak or no signal in Western blots.
Caption: Apoptosis signaling pathway induced by Picropodophyllotoxin (PPT).
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. clyte.tech [clyte.tech]
- 9. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. You are being redirected... [prosci-inc.com]
Isopicropodophyllone experimental variability and reproducibility
Isopicropodophyllone (IPP) Technical Support Center
This center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound (IPP), a derivative of podophyllotoxin. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility and variability.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1.1: How should I dissolve and store this compound (IPP)?
Answer: IPP is practically insoluble in water. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). A supplier datasheet indicates that a related compound, Picropodophyllin (PPP), is soluble in DMSO at concentrations up to 82 mg/mL (197.87 mM)[1]. It is crucial to use high-quality, anhydrous DMSO. For storage, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q1.2: What is the stability of IPP in solution?
Answer: The stability of IPP in aqueous media is a critical factor for experimental reproducibility. Like many ester-containing compounds, it can be susceptible to hydrolysis. It is recommended to prepare fresh dilutions in your cell culture medium or buffer immediately before each experiment. Do not store IPP in aqueous solutions for extended periods. Stock solutions in anhydrous DMSO are generally stable for several months when stored properly at -80°C.
Q1.3: My IPP solution appears cloudy or has precipitates. What should I do?
Answer: Cloudiness or precipitation can occur for several reasons:
-
Poor Solubility: The concentration of IPP in your final aqueous solution may have exceeded its solubility limit. Try lowering the final concentration.
-
Solvent Carryover: Adding a large volume of DMSO stock to an aqueous buffer can cause the compound to precipitate. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all samples, including vehicle controls.
-
Temperature: The compound may be precipitating out of solution due to low temperatures. Gently warm the solution to 37°C and vortex to see if it redissolves. If using a stock solution from the freezer, ensure it is completely thawed and vortexed before making dilutions.
Troubleshooting Experimental Variability
This section addresses common sources of variability and provides guidance on how to mitigate them.
Cell-Based Assays (e.g., Viability, Apoptosis)
Q2.1: Why am I seeing high variability in my IC50 values for IPP across different experiments?
Answer: IC50 values are highly sensitive to experimental conditions. Variability can be caused by several factors:
-
Cell-Dependent Factors:
-
Cell Line: Different cell lines exhibit varying sensitivities to IPP.[2]
-
Cell Density: The initial cell seeding density can significantly alter the apparent IC50. Ensure you use a consistent seeding density for all experiments.
-
Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can have altered phenotypes and drug responses.
-
-
Assay-Dependent Factors:
-
Treatment Duration: IC50 values are time-dependent. A 24-hour treatment will likely yield a different IC50 than a 72-hour treatment.[3] Standardize the incubation time with IPP.
-
Assay Method: The method used to calculate the IC50 (e.g., different software, endpoint vs. kinetic measurements) can produce different values.[2][3]
-
-
Compound-Related Factors:
-
Compound Stability: As mentioned in Q1.2, IPP instability in aqueous media can lead to inconsistent effective concentrations. Always prepare fresh dilutions.
-
Q2.2: My results suggest IPP is not inducing apoptosis as expected. What could be wrong?
Answer: While IPP and related podophyllotoxin derivatives are known to induce apoptosis, the mechanism and outcome can be cell-type specific.[4]
-
Mechanism of Action: IPP can induce G2/M cell cycle arrest and mitotic catastrophe.[5][6] It's possible that in your cell line, mitotic catastrophe is the primary mode of cell death rather than classical apoptosis. Consider assays that measure mitotic arrest (e.g., cell cycle analysis by flow cytometry) or microtubule disruption.
-
Time Course: Apoptosis is a temporal process. You may be missing the peak apoptotic window. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint.
-
Concentration: The concentration of IPP may be too high or too low. A very high concentration might induce rapid necrosis, masking the apoptotic phenotype. Perform a dose-response experiment.
Biochemical Assays (e.g., Western Blot, Kinase Assays)
Q3.1: I am not seeing consistent inhibition of downstream signaling pathways (e.g., PI3K/Akt, MAPK) with IPP treatment.
Answer: The effect of IPP on signaling pathways can be complex and may not be solely dependent on its widely reported inhibition of the IGF-1R pathway.[5][7]
-
IGF-1R Independent Effects: Research shows that picropodophyllin (a related compound) can interfere with microtubule dynamics in an IGF-1R-independent manner, leading to mitotic arrest.[5] This microtubule-depolymerizing effect might be the dominant mechanism in your model, with signaling pathway modulation being a secondary or less prominent effect.
-
Stimulation Conditions: To observe robust inhibition of a pathway like PI3K/Akt, the pathway often needs to be activated. Ensure you are stimulating the cells with an appropriate ligand (e.g., IGF-1) before or during IPP treatment to create a window for observing inhibition.[7]
-
Timing: Inhibition of protein phosphorylation can be a rapid and transient event. A short treatment time (e.g., 30 minutes to a few hours) is often required to detect changes in phosphorylation status, whereas longer treatments (24-48 hours) are needed to see changes in total protein expression resulting from apoptosis or cell cycle arrest.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. However, it is important to note that these values can vary significantly based on the cell line, assay type, and duration of the experiment.[2][3]
Table 1: Reported IC50 Values for Podophyllotoxin Derivatives in Various Cancer Cell Lines Note: this compound is a derivative of podophyllotoxin. Data for closely related derivatives are presented here to provide a general reference range.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Podophyllotoxin Derivative (13k) | HeLa (Cervical Cancer) | Not Specified | 1.2 ± 0.09 µM | [8] |
| Podophyllotoxin Derivative (E5) | A549 (Lung Cancer) | CCK-8 | 0.35 ± 0.13 µM | [9] |
| Podophyllotoxin | HeLa (Parental) | Not Specified | 37.9 nM | [10] |
| Etoposide (Podophyllotoxin Derivative) | A549 (Lung Cancer) | Not Specified | > 0.35 µM | [9] |
| Podophyllotoxin | T24 (Bladder Cancer) | Not Specified | 2.7 µM | [10] |
Experimental Protocols
Protocol 1: General Cell Viability (IC50) Determination using a Tetrazolium-Based Assay (e.g., MTT/WST-8)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of IPP in anhydrous DMSO. Immediately before use, perform serial dilutions in complete cell culture medium to achieve 2X final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the IPP dilutions (or vehicle control, ensuring the final DMSO concentration is consistent and ≤0.5%).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Viability Assessment:
-
Add 10 µL of the WST-8 or 20 µL of MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the IPP concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Visualizations: Pathways and Workflows
Diagram 1: IPP Experimental Workflow
This diagram outlines the standard workflow for assessing the in vitro efficacy of this compound.
Caption: Standard workflow for IPP in vitro cell viability assay.
Diagram 2: Dual Mechanism of Action of Podophyllotoxin Derivatives
This diagram illustrates the two primary mechanisms by which podophyllotoxin derivatives like IPP can induce cell death: inhibition of the IGF-1R pathway and disruption of microtubule dynamics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Impact of Isopicropodophyllone purity on experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Isopicropodophyllone in experimental settings. The purity of this compound is a critical factor that can significantly impact experimental outcomes, leading to issues such as inconsistent results, unexpected cytotoxicity, and off-target effects. This guide will help you identify and address these potential problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclolignan, a type of natural product, that exhibits potent anticancer activity. Its primary mechanism of action is the inhibition of microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] It can also inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3]
Q2: Why is the purity of this compound critical for my experiments?
A2: The purity of this compound is paramount because impurities can have their own biological activities, potentially confounding experimental results. A common impurity, 4'-demethyl-epi-podophyllotoxin, is also biologically active and can contribute to the observed cytotoxicity, leading to an overestimation of this compound's potency. Other impurities may introduce off-target effects or interfere with the compound's stability, leading to a lack of reproducibility.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide.
Q4: What are the common stability issues with this compound?
A4: this compound, like many natural products, can be susceptible to degradation under improper storage conditions (e.g., exposure to light, high temperatures, or non-neutral pH). Degradation products may have altered or no biological activity, leading to a decrease in the compound's effective concentration and inconsistent experimental results. It is recommended to store this compound as a dry powder at -20°C and to prepare fresh stock solutions in a suitable solvent like DMSO for each experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on problems related to compound purity.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | Varying Purity of this compound Batches: Different batches may contain varying levels of active impurities like 4'-demethyl-epi-podophyllotoxin. | 1. Verify Purity: Analyze the purity of each batch using HPLC (see protocol below). 2. Source from a Reputable Supplier: Ensure your supplier provides a certificate of analysis with detailed purity information. 3. Standardize Batch Usage: If possible, use a single, well-characterized batch for a complete set of experiments. |
| Degradation of this compound: Improper storage of stock solutions can lead to a decrease in the active compound's concentration. | 1. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles. 2. Proper Storage: Store stock solutions in small aliquots at -80°C and protect from light. | |
| Higher than expected cytotoxicity | Presence of Cytotoxic Impurities: The presence of impurities such as 4'-demethyl-epi-podophyllotoxin can contribute to the overall cytotoxic effect. | 1. Purity Analysis: Use HPLC to identify and quantify impurities. 2. Purification: If significant impurities are detected, consider purifying the compound. |
| Unexpected off-target effects or cellular responses | Bioactive Impurities: Impurities may have biological activities that are distinct from this compound, affecting different signaling pathways. | 1. Characterize Impurities: If possible, identify the impurities and research their known biological activities. 2. Use High-Purity Compound: Switching to a higher purity grade of this compound can help determine if the observed effects are due to the primary compound or impurities. |
| Variability in Western Blot results for the PI3K/Akt/mTOR pathway | Inconsistent Compound Activity: Variations in purity can lead to different levels of pathway inhibition. | 1. Confirm Purity and Concentration: Ensure the purity and concentration of the this compound solution are accurate. 2. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal conditions for observing pathway inhibition. |
Quantitative Data on the Impact of Purity
The presence of impurities can significantly alter the perceived potency of this compound. The following table summarizes the cytotoxic activity (IC50 values) of high-purity this compound and a common impurity, 4'-demethyl-epi-podophyllotoxin, against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (Picropodophyllin) | HT29 | Colorectal Cancer | 300 - 600 | [4] |
| This compound (Picropodophyllin) | DLD1 | Colorectal Cancer | 300 - 600 | [4] |
| This compound (Picropodophyllin) | Caco2 | Colorectal Cancer | 300 - 600 | [4] |
| 4'-demethyl-epi-podophyllotoxin | HL-60 | Leukemia | 2900 | [5] |
| 4'-demethyl-epi-podophyllotoxin | A549 | Lung Cancer | 4400 | [5] |
| 4'-demethyl-epi-podophyllotoxin | SW480 | Colon Cancer | 3300 | [5] |
Note: The IC50 values can vary depending on the specific experimental conditions (e.g., cell density, incubation time). This table is intended to provide a comparative overview.
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:
-
0-20 min: 30-70% acetonitrile
-
20-25 min: 70-30% acetonitrile
-
25-30 min: 30% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a suitable solvent like methanol.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Cell Viability (Cytotoxicity) Assay
This protocol describes a standard MTT or WST-8 assay to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Assay: Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway after this compound treatment.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from preliminary experiments. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.[9][10][11][12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent results.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
References
- 1. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Development and validation of Hplc-Uv method for quantification of podophyllotoxin in Podophyllum hexandrum Royle | Semantic Scholar [semanticscholar.org]
- 7. wjpls.org [wjpls.org]
- 8. researchgate.net [researchgate.net]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Isopicropodophyllone Degradation and Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopicropodophyllone and related compounds. The focus is on the potential for degradation and the subsequent interference of degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to podophyllotoxin?
This compound is a lignan and an isomer of picropodophyllone. It is structurally related to podophyllotoxin, a naturally occurring aryl-tetralin lignan extracted from plants of the Podophyllum genus. Podophyllotoxin is a precursor for the semi-synthesis of several anticancer drugs. The key structural difference lies in the stereochemistry at the C-2 and C-3 positions of the lactone ring. This seemingly small difference can have a significant impact on biological activity.
Q2: What are the primary degradation pathways for compounds like this compound?
While specific forced degradation studies on this compound are not extensively documented in publicly available literature, the degradation of its close analog, podophyllotoxin, is known to involve epimerization. The trans-fused lactone ring in podophyllotoxin is susceptible to isomerization under certain conditions, leading to the formation of its more thermodynamically stable epimer, picropodophyllin. Given that this compound is an isomer of picropodophyllin, it is plausible that similar degradation pathways involving isomerization could lead to its formation from related precursors or under specific stress conditions.
Q3: Under what conditions is this compound or its precursors likely to degrade?
Based on the known stability of related lignans, degradation, primarily through epimerization, is likely to be induced by:
-
Basic Conditions: Exposure to alkaline environments can catalyze the epimerization of the lactone ring.
-
Thermal Stress: Elevated temperatures can provide the energy required for the molecule to overcome the activation barrier for isomerization to a more stable form.
-
Acidic Conditions: While less common for this specific transformation, acidic hydrolysis can also lead to the formation of various degradation products.
It is crucial to perform forced degradation studies under a range of pH, temperature, and oxidative conditions to fully characterize the stability of this compound in a specific formulation or experimental setup.
Q4: How can degradation products like this compound interfere with my experiments?
Interference from degradation products can manifest in several ways:
-
Altered Biological Activity: Isomers of podophyllotoxin often exhibit significantly different biological activities. For example, picropodophyllin is known to be much less active as a tubulin polymerization inhibitor compared to podophyllotoxin. If this compound is formed during an experiment, it can lead to an underestimation of the true activity of the parent compound. This is particularly critical in cytotoxicity or enzyme inhibition assays.
-
Analytical Interference: In analytical methods like HPLC, degradation products with similar chromophores but different retention times can co-elute or appear as impurities, leading to inaccurate quantification of the active pharmaceutical ingredient (API). Without a well-developed stability-indicating method, it is difficult to distinguish between the parent compound and its degradation products.
Q5: What is a stability-indicating analytical method and why is it important?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. For this compound and related compounds, a stability-indicating HPLC or UPLC method is essential to:
-
Separate the parent compound from all potential degradation products, including isomers like picropodophyllin.
-
Accurately quantify the amount of the parent compound remaining after exposure to stress conditions.
-
Track the formation of degradation products over time.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in biological assays (e.g., cytotoxicity, tubulin polymerization).
| Possible Cause | Troubleshooting Steps |
| Degradation of the test compound. | 1. Analyze Sample Purity: Use a stability-indicating HPLC method (see Experimental Protocols section) to analyze the purity of the stock solution and the final assay solution. Look for the presence of additional peaks that may correspond to degradation products. |
| 2. Review Sample Handling and Storage: Ensure that stock solutions are stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| 3. Assess Assay Conditions: Evaluate if the pH or temperature of the assay buffer could be contributing to degradation over the course of the experiment. Consider performing a time-course stability study of the compound in the assay buffer. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms during routine analysis.
| Possible Cause | Troubleshooting Steps |
| On-column or in-sample degradation. | 1. Confirm Peak Identity: If possible, use LC-MS to determine the mass of the unknown peaks. Isomers like this compound will have the same mass as the parent compound but different retention times. |
| 2. Evaluate Sample Preparation: Ensure that the sample diluent is neutral and does not induce degradation. Prepare samples immediately before analysis. | |
| 3. Check HPLC System Conditions: Ensure the mobile phase pH is appropriate and that the column temperature is not excessively high. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation rates of this compound under various stress conditions. Researchers are strongly encouraged to perform their own forced degradation studies to generate this critical data for their specific formulations and experimental conditions. The following table provides a template for summarizing such data.
Table 1: Example of Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | % Degradation Product 1 (e.g., Picropodophyllin) | % Degradation Product 2 |
| 0.1 M HCl | 24 h | 60 | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24 h | 60 | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 h | 25 | Data to be generated | Data to be generated | Data to be generated |
| Dry Heat | 48 h | 80 | Data to be generated | Data to be generated | Data to be generated |
| Photostability (ICH Q1B) | - | 25 | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and Related Isomers
This protocol is adapted from methods used for podophyllotoxin and is designed to separate this compound from its key isomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: Gradient to 60% B
-
15-20 min: Hold at 60% B
-
20-22 min: Gradient back to 40% B
-
22-25 min: Re-equilibration at 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat at a controlled temperature for a specified time. Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Visualizations
Caption: Inferred degradation pathway of podophyllotoxin to its isomers.
Caption: Workflow for investigating this compound degradation.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Refinement of Isopicropodophyllone Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Isopicropodophyllone (also known as Picropodophyllin or PPP) in animal models.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental use of this compound.
Formulation and Administration
-
Question: My this compound formulation is precipitating. What can I do?
-
Answer: this compound has low aqueous solubility. Precipitation is a common issue. Consider the following troubleshooting steps:
-
Vehicle Composition: Ensure your vehicle is appropriate for poorly soluble compounds. A common formulation involves a mixture of solvents like DMSO, PEG300, Tween 80, and saline. A final DMSO concentration of up to 10% is generally well-tolerated for intraperitoneal injections in mice.
-
Order of Mixing: The order in which you mix the components of your vehicle is critical. Always dissolve the this compound completely in a small amount of DMSO first before adding other co-solvents like PEG300 and Tween 80. Add the aqueous component (saline or PBS) last, and do so slowly while vortexing to prevent the compound from crashing out of solution.
-
Sonication: Gentle sonication can help to redissolve small precipitates and ensure a homogenous suspension.
-
Fresh Preparation: Prepare the formulation fresh before each use. The stability of this compound in aqueous-based formulations can be limited.
-
-
-
Question: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy, ruffled fur) after administration. What could be the cause?
-
Answer: Toxicity can stem from the vehicle, the compound itself, or the administration procedure.
-
Vehicle Toxicity: High concentrations of solvents like DMSO or certain surfactants can be toxic to animals. Always run a vehicle-only control group to assess the tolerability of your formulation. If vehicle toxicity is suspected, try reducing the concentration of the organic solvents.
-
Compound-Specific Toxicity: this compound is a derivative of podophyllotoxin, which is known to have side effects. Monitor animals for signs of gastrointestinal distress (diarrhea), neurotoxicity (ataxia, tremors), and bone marrow suppression (anemia, thrombocytopenia), which have been associated with podophyllotoxin analogs.[1][2][3] If compound toxicity is suspected, consider a dose-reduction study.
-
Administration Trauma: Improper injection technique, especially with intraperitoneal (IP) administration, can cause injury to internal organs. Ensure proper restraint and needle placement. For oral gavage, incorrect placement of the feeding needle can lead to esophageal or gastric trauma.
-
-
Efficacy and Reproducibility
-
Question: I am not observing the expected anti-tumor efficacy in my xenograft model. What are the potential reasons?
-
Answer: Lack of efficacy can be due to several factors:
-
Poor Bioavailability: Although this compound is reported to have good oral bioavailability, the actual exposure at the tumor site may be insufficient.[4][5][6] This could be due to issues with the formulation leading to poor absorption, or rapid metabolism and clearance. Consider a pilot pharmacokinetic study to determine the drug concentration in plasma and tumor tissue over time.
-
Insufficient Dose or Dosing Frequency: The dose and schedule may not be optimal for your specific tumor model. A dose-response study may be necessary to determine the most effective regimen.
-
Tumor Model Resistance: The cancer cell line used in your xenograft model may be resistant to the anti-proliferative effects of this compound. Confirm the expression and activation of its primary target, IGF-1R, in your cell line.
-
Drug Stability: Ensure that your stock solution and final formulation are stable. Repeated freeze-thaw cycles of the DMSO stock can lead to degradation. Prepare fresh dilutions for each experiment.
-
-
-
Question: My results are inconsistent between experiments. How can I improve reproducibility?
-
Answer: Inconsistent results often point to variability in experimental procedures.
-
Standardize Protocols: Ensure that all experimental parameters are kept consistent, including the formulation preparation, administration technique, animal strain, age, and sex, as well as the timing of all procedures.
-
Cell Passage Number: Use cancer cells from a consistent and low passage number for tumor implantation, as cellular characteristics can change over time in culture.
-
Tumor Size at Treatment Initiation: Start treatment when tumors have reached a consistent size range across all animals and groups.
-
Animal Health: Ensure all animals are healthy and free of underlying infections that could impact the experimental outcome.
-
-
II. Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Solubility and Stability of this compound
| Parameter | Solvent/Condition | Value/Recommendation | Citation |
| Solubility | DMSO | 83 mg/mL (200.28 mM) | [7] |
| Ethanol | 1 mg/mL (2.41 mM) - heating recommended | [8] | |
| Stability in DMSO | -20°C / -80°C | Stable for extended periods. Use fresh DMSO, aliquot stock solutions, and minimize freeze-thaw cycles. | [9][10] |
| Stability in Aqueous Solution | Room Temperature | Limited stability. Prepare fresh for each use. | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Animal Model | Administration Route | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability (F%) | Citation |
| Plasma/Lung Levels | A/J Mice | Nasal Inhalation | 4 mg/mL | Good bioavailability observed in lung and plasma (specific values not provided). | N/A | N/A | N/A | N/A |
| Serum Concentration | SCID Mice | Oral (in food) | 3.2 mg/day | > 10 µM (maintained for up to 8 hours) | N/A | N/A | N/A | Well-tolerated. |
Note: Detailed public data on the Cmax, Tmax, half-life, and oral bioavailability of this compound in rodent models is limited. Researchers are encouraged to perform pilot pharmacokinetic studies for their specific model and formulation.
III. Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 10 mg/mL stock solution and a 1 mg/mL final dosing solution.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare 10 mg/mL Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 10 mg/mL.
-
Vortex and/or sonicate until the powder is completely dissolved. This is your stock solution. Store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Prepare 1 mg/mL Dosing Solution (Example for a 10 mg/kg dose in a 20g mouse):
-
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
For a 1 mL final volume:
-
Start with 100 µL of the 10 mg/mL this compound stock solution in DMSO in a sterile tube.
-
Add 400 µL of PEG300. Vortex until the solution is clear.
-
Add 50 µL of Tween 80. Vortex until the solution is clear.
-
Slowly add 450 µL of sterile saline while continuously vortexing to prevent precipitation.
-
-
The final concentration will be 1 mg/mL. A 20g mouse receiving a 10 mg/kg dose would be injected with 200 µL of this solution.
-
Crucially, prepare this final dosing solution immediately before administration.
-
Protocol 2: Xenograft Mouse Model for Efficacy Studies
Materials:
-
Cancer cell line of interest (e.g., A549, OCM-3)
-
Immunocompromised mice (e.g., SCID or nude mice), 6-8 weeks old
-
Sterile PBS or HBSS
-
Matrigel (optional, can improve tumor take rate)
-
Calipers for tumor measurement
-
Prepared this compound dosing solution and vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Wash the cells with sterile PBS or HBSS and resuspend them in a 1:1 mixture of PBS/HBSS and Matrigel (if used) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Start measuring the tumors with calipers 2-3 times per week once they become palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation and Monitoring:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound formulation (e.g., via IP injection as per Protocol 1) or vehicle control according to the planned dosing schedule.
-
Continue to monitor tumor volume and animal body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
IV. Visualizations
Diagram 1: this compound Signaling Pathway Inhibition
Caption: this compound inhibits the IGF-1R pathway and disrupts microtubule dynamics.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical this compound xenograft efficacy study.
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Antineoplastic Podophyllotoxin Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the insulin-like growth factor-1 receptor by picropodophyllin for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Picropodophyllin | Apoptosis | IGF-1R | TargetMol [targetmol.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide: Isopicropodophyllone vs. Podophyllotoxin in Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapeutics has led to the extensive investigation of natural products and their derivatives. Among these, podophyllotoxin and its epimer, isopicropodophyllone, have garnered significant attention for their potent cytotoxic effects. This guide provides an objective comparison of the anticancer activities of this compound and podophyllotoxin, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
At a Glance: Key Differences in Anticancer Profile
| Feature | Podophyllotoxin | This compound (Picropodophyllin) |
| Primary Mechanism of Action | Inhibition of tubulin polymerization | Primarily known as an Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor; also exhibits microtubule-destabilizing effects. |
| Potency | Generally more potent in inhibiting cell proliferation | Varies by cell line, but often less potent than podophyllotoxin. |
| Clinical Development | Parent compound for clinically used anticancer drugs (e.g., etoposide, teniposide).[1] | Investigated in preclinical and clinical studies for its anticancer properties. |
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and podophyllotoxin across various cancer cell lines.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Colorectal Cancer | |||
| DLD1 | This compound | 0.3 - 0.6 | [2] |
| Podophyllotoxin | 0.3 - 0.6 | [2] | |
| Caco2 | This compound | 0.3 - 0.6 | [2] |
| Podophyllotoxin | 0.3 - 0.6 | [2] | |
| HT29 | This compound | 0.3 - 0.6 | [2] |
| Podophyllotoxin | 0.3 - 0.6 | [2] | |
| HCT116 | This compound | 0.28 (48h) | [3] |
| Esophageal Squamous Cell Carcinoma | |||
| KYSE 30 | This compound | 0.15 | [4] |
| KYSE 70 | This compound | 0.32 | [4] |
| KYSE 410 | This compound | 0.15 | [4] |
| KYSE 450 | This compound | 0.26 | [4] |
| KYSE 510 | This compound | 0.24 | [4] |
| Non-Small Cell Lung Cancer | |||
| A549 | Podophyllotoxin | 1.9 | [5] |
| HCC827GR (gefitinib-resistant) | This compound | ~0.4 (48h) | [6] |
| Breast Cancer | |||
| MCF-7 | Podophyllotoxin | > 40 | [5] |
| Leukemia | |||
| HL-60 | Podophyllotoxin | 0.67 - 7.4 | [5] |
| Hepatoma | |||
| SMMC-7721 | Podophyllotoxin | 0.67 - 7.4 | [5] |
| Cervical Cancer | |||
| HeLa | Podophyllotoxin | > 40 | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time. The data presented here are for comparative purposes.
Mechanisms of Anticancer Action
The anticancer effects of podophyllotoxin and this compound are mediated through distinct, yet potentially overlapping, molecular pathways.
Podophyllotoxin: A Potent Inhibitor of Microtubule Dynamics
Podophyllotoxin exerts its cytotoxic effects primarily by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. It binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Podophyllotoxin's mechanism of action.
This compound: Targeting IGF-1R and Microtubules
This compound, also known as picropodophyllin, has a more complex mechanism of action. It was initially identified as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a tyrosine kinase receptor that plays a crucial role in cell growth, proliferation, and survival. By inhibiting IGF-1R signaling, this compound can suppress downstream pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and induction of apoptosis.
However, recent studies suggest that the cytotoxic effects of this compound may not be solely dependent on IGF-1R inhibition. It has been shown to destabilize microtubules, similar to podophyllotoxin, although it is generally less potent in this regard.[7][8] One hypothesis is that this compound can epimerize to the more active podophyllotoxin under physiological conditions, contributing to its microtubule-disrupting activity.
Caption: Dual mechanisms of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of this compound and podophyllotoxin. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT cell viability assay workflow.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or podophyllotoxin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The plates are incubated for another 2-4 hours to allow for this conversion.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9][10][11][12][13]
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow:
Caption: Tubulin polymerization assay workflow.
Detailed Methodology:
-
Reagent Preparation: A solution of purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer. A fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin can be included for fluorescence-based detection.
-
Compound Addition: this compound, podophyllotoxin, or a vehicle control is added to the tubulin solution.
-
Polymerization Initiation: The polymerization reaction is initiated by warming the mixture to 37°C and adding guanosine triphosphate (GTP), which is required for tubulin assembly.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in light scattering (absorbance at 340 nm) or the increase in fluorescence of the reporter dye.
-
Data Analysis: The resulting polymerization curves are analyzed to determine the effect of the compounds on the rate and extent of microtubule formation. Inhibitors like podophyllotoxin will show a decrease in the polymerization rate and the final polymer mass.[1][14][15][16][17]
Conclusion
Both this compound and podophyllotoxin demonstrate significant anticancer activity, albeit through different primary mechanisms. Podophyllotoxin is a potent, classic antimitotic agent that directly targets tubulin polymerization. This compound presents a more complex profile, acting as both an IGF-1R inhibitor and a microtubule-destabilizing agent, with its activity on microtubules potentially being influenced by its conversion to podophyllotoxin.
The choice between these two compounds for further research and development will depend on the specific cancer type, the desired therapeutic strategy (e.g., targeting a specific signaling pathway versus broad cytotoxicity), and the potential for combination therapies. The data and protocols presented in this guide offer a foundational understanding to inform these critical decisions in the ongoing effort to develop more effective cancer treatments.
References
- 1. maxanim.com [maxanim.com]
- 2. researchgate.net [researchgate.net]
- 3. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro tubulin polymerization assay [bio-protocol.org]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Analysis of Isopicropodophyllone and Other IGF-1R Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Isopicropodophyllone (also known as Picropodophyllin or PPP) and other prominent small-molecule inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This analysis focuses on their mechanism of action, inhibitory potency, and cellular effects, supported by experimental data to aid in the selection of appropriate research tools.
The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy. A variety of small-molecule inhibitors have been developed to target this pathway, each with distinct characteristics. This guide offers a comparative look at this compound against three other well-characterized IGF-1R inhibitors: Linsitinib (OSI-906), BMS-754807, and NVP-AEW541.
Mechanism of Action and Target Selectivity
A primary distinction among these inhibitors lies in their selectivity for IGF-1R versus the highly homologous Insulin Receptor (IR). While this compound is reported to be a selective inhibitor of IGF-1R, Linsitinib, BMS-754807, and NVP-AEW541 are dual inhibitors, targeting both IGF-1R and IR. This difference in selectivity can have significant implications for both efficacy and potential side effects, such as metabolic dysregulation.
Recent studies also suggest that this compound may exert its cytotoxic effects through an IGF-1R-independent mechanism involving the depolymerization of microtubules. This potential off-target effect is a crucial consideration for researchers interpreting experimental outcomes.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and the other compared inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited. Variations in cell lines, assay conditions, and methodologies can influence the observed IC50 values.
Table 1: Comparative IC50 Values of IGF-1R Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (PPP) | Osteosarcoma cell lines | Osteosarcoma | Varies | [1] |
| Glioblastoma cell lines | Glioblastoma | 50 - 2500 | [2] | |
| Linsitinib (OSI-906) | Non-small-cell lung cancer cell lines | Lung Cancer | 21 - 810 (EC50) | [3] |
| Colorectal cancer cell lines | Colorectal Cancer | 21 - 810 (EC50) | [3] | |
| BMS-754807 | Rh41 | Rhabdomyosarcoma | 5 | [4] |
| Geo | Colon Carcinoma | 7 | [4] | |
| Pediatric cancer cell lines (median) | Various | 620 (EC50) | [5] | |
| NVP-AEW541 | MCF-7 | Breast Cancer | 1000 | [6] |
| Pancreatic cancer cell lines | Pancreatic Cancer | 342 - 2730 | ||
| Neuroblastoma cell lines | Neuroblastoma | 400 - 6800 |
Table 2: Biochemical IC50 Values against IGF-1R and Insulin Receptor (IR)
| Inhibitor | IGF-1R IC50 (nM) | IR IC50 (nM) | Selectivity | Reference |
| This compound (PPP) | 1 | Not specified (selective) | Selective for IGF-1R | |
| Linsitinib (OSI-906) | 35 | 75 | Dual Inhibitor | |
| BMS-754807 | 1.8 | 1.7 | Dual Inhibitor | |
| NVP-AEW541 | 150 | 140 | Dual Inhibitor |
Signaling Pathways and Experimental Workflows
The inhibition of IGF-1R disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival. The following diagrams illustrate the IGF-1R signaling pathway and a general workflow for comparing the efficacy of these inhibitors.
Caption: The IGF-1R signaling pathway, illustrating the PI3K/Akt and MAPK/ERK cascades.
Caption: A generalized workflow for the comparative analysis of IGF-1R inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize IGF-1R inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
IGF-1R inhibitors (this compound, Linsitinib, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the IGF-1R inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Western Blot for IGF-1R Pathway Phosphorylation
This technique is used to detect changes in the phosphorylation status of key proteins in the IGF-1R signaling pathway.
Materials:
-
Cancer cell lines
-
IGF-1R inhibitors
-
IGF-1 ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with the IGF-1R inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IGF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 10-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative phosphorylation levels.
Conclusion
The selection of an appropriate IGF-1R inhibitor for research purposes depends on the specific experimental goals. This compound offers the advantage of selectivity for IGF-1R, which can be crucial for dissecting the specific roles of this receptor. However, its potential off-target effects on microtubules must be carefully considered and controlled for in experimental designs. In contrast, dual IGF-1R/IR inhibitors like Linsitinib, BMS-754807, and NVP-AEW541 provide a broader inhibition of the IGF signaling axis, which may be therapeutically relevant in contexts where both receptors contribute to cancer cell survival. This guide provides a foundational comparison to assist researchers in making informed decisions for their studies on IGF-1R signaling.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule ATP-competitive dual IGF-1R and insulin receptor inhibitors: structural insights, chemical diversity and molecular evolution. | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. selleckchem.com [selleckchem.com]
Validating Isopicropodophyllone Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isopicropodophyllone (IPP), more commonly known as Picropodophyllin (PPP), is a cyclolignan that has garnered significant interest in oncology for its potent anti-tumor activities. However, a compelling debate surrounds its primary molecular mechanism of action, with strong evidence supporting two distinct targets: the Insulin-like Growth Factor-1 Receptor (IGF-1R) and tubulin. This guide provides a comprehensive comparison of these two proposed targets, presenting the supporting experimental data and outlining detailed methodologies for validating target engagement in vivo.
The Dual-Target Dilemma of this compound
Initially, IPP was celebrated as a highly potent and selective inhibitor of IGF-1R, a receptor tyrosine kinase crucial for tumor cell proliferation and survival.[1][2] More recent studies, however, provide compelling evidence that the cytotoxic effects of IPP are mediated through the inhibition of tubulin polymerization, leading to mitotic arrest and cell death, a mechanism independent of IGF-1R signaling.[3][4][5][6][7] This guide will explore both possibilities, providing the necessary tools to design experiments that can effectively validate target engagement for either proposed mechanism in a preclinical setting.
Target Profile 1: IGF-1R Inhibition
The IGF-1R signaling pathway is a critical regulator of cell growth and survival. Its activation leads to the phosphorylation of downstream effectors such as AKT and MAPK, promoting cell proliferation and inhibiting apoptosis.[1]
Quantitative Data: IPP vs. Other IGF-1R Inhibitors
The following table summarizes the inhibitory potency of IPP against IGF-1R compared to other known inhibitors.
| Compound | Type | Target | IC50 | Reference |
| This compound (IPP) | Small Molecule | IGF-1R | 1 nM (cell-free) | [8][9] |
| < 50 nM (cellular) | [10] | |||
| BMS-754807 | Small Molecule | IGF-1R / InsR | 1.8 nM / 1.7 nM | [11] |
| PQ401 | Small Molecule | IGF-1R | 12.0 µM | [11] |
| Cixutumumab (IMC-A12) | Monoclonal Antibody | IGF-1R | N/A | [11] |
| Figitumumab (CP-751871) | Monoclonal Antibody | IGF-1R | 1.8 nM (ligand binding) | [11] |
In Vivo Target Engagement Validation for IGF-1R
Validating that IPP engages IGF-1R in a living organism is crucial. This can be achieved through direct and indirect methods.
1. Direct Validation: Radionuclide Imaging (PET/SPECT)
Non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can visualize and quantify IGF-1R expression and occupancy in vivo.
-
Experimental Protocol: In Vivo PET Imaging of IGF-1R
-
Radiotracer Preparation: A specific IGF-1R targeting agent (e.g., an antibody like 1A2G11 or an affibody like ZIGF-1R:4551) is conjugated with a positron-emitting radionuclide such as Copper-64 (64Cu) or Zirconium-89 (89Zr).[3]
-
Animal Model: Tumor xenografts with known high and low IGF-1R expression are established in immunocompromised mice.
-
Administration:
-
A baseline PET scan is performed after injecting the radiotracer into the animal.
-
For a target engagement study, animals are pre-treated with a therapeutic dose of IPP for a specified duration.
-
The radiolabeled tracer is then administered.
-
-
Imaging: Serial PET/CT scans are acquired at multiple time points (e.g., 4, 24, 48 hours post-injection).[3]
-
Data Analysis: The uptake of the radiotracer in the tumor and other organs is quantified as the percentage of injected dose per gram of tissue (%ID/g). A significant reduction in tumor tracer uptake in IPP-treated animals compared to vehicle controls indicates target engagement.[3]
-
2. Indirect Validation: Pharmacodynamic (PD) Biomarkers
This method involves measuring the downstream effects of IGF-1R inhibition in tumor tissue.
-
Experimental Protocol: Western Blot for p-AKT/p-MAPK
-
Animal Treatment: Tumor-bearing mice are treated with IPP or vehicle control at a therapeutic dose (e.g., 20 mg/kg).[8][9]
-
Tissue Collection: At a specified time post-treatment, tumors are excised and snap-frozen.
-
Protein Extraction: Tumor lysates are prepared using appropriate lysis buffers containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Protein concentrations are quantified (e.g., via BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and phosphorylated MAPK (p-ERK1/2), as well as total AKT, total MAPK, and a loading control (e.g., β-actin).
-
-
Data Analysis: The band intensities are quantified. A significant decrease in the ratio of phosphorylated protein to total protein in the IPP-treated group compared to the control group demonstrates target engagement and pathway inhibition.
-
Target Profile 2: Tubulin Polymerization Inhibition
The alternative hypothesis posits that IPP acts as a microtubule-destabilizing agent, similar to colchicine or vinca alkaloids. By inhibiting the polymerization of tubulin into microtubules, IPP disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately, mitotic catastrophe and cell death.[3][5]
Quantitative Data: IPP vs. Other Tubulin Inhibitors
While IPP has been shown to inhibit tubulin polymerization in vitro, a specific IC50 value is not consistently reported, with some studies suggesting it is a relatively weak inhibitor.[3] This contrasts with its high potency against IGF-1R.
| Compound | Type | Binding Site | Tubulin Polymerization IC50 | Reference |
| This compound (IPP) | Small Molecule | Colchicine (putative) | ~10 µM | [3] |
| Colchicine | Small Molecule | Colchicine | 2.9 µM | |
| Podophyllotoxin | Small Molecule | Colchicine | 1.7 µM | |
| Vincristine | Small Molecule | Vinca | N/A (destabilizer) | |
| Paclitaxel (Taxol) | Small Molecule | Taxane | N/A (stabilizer) | |
| Combretastatin A4 | Small Molecule | Colchicine | 1.2 µM | |
| Concentration shown to inhibit tubulin polymerization in a cell-free assay, not a formal IC50. |
In Vivo Target Engagement Validation for Tubulin
Confirming that IPP interacts with tubulin in vivo requires different approaches than those used for a cell-surface receptor.
1. Direct Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a drug to its target protein in a cellular or tissue context. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Experimental Protocol: Ex Vivo CETSA on Tumor Tissue
-
Animal Treatment: Tumor-bearing mice are treated with IPP or vehicle control.
-
Tissue Collection and Lysis: Tumors are excised at a relevant time point. A portion is lysed to create a tissue lysate.
-
Heat Challenge: Aliquots of the lysate are heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Separation of Aggregates: The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: The supernatant, containing the soluble, non-denatured protein, is collected. The amount of soluble α- or β-tubulin is quantified by Western blot.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble tubulin against temperature. A shift in this curve to a higher temperature for the IPP-treated group compared to the control group provides direct evidence of target engagement.
-
2. Indirect Validation: Tubulin Post-Translational Modifications (PTMs)
The stability of microtubules is linked to the post-translational modification of α-tubulin. Treatment with microtubule-disrupting agents can alter these PTMs, which can serve as a robust biomarker of target engagement.
-
Experimental Protocol: Western Blot for Tubulin PTMs
-
Animal Treatment & Tissue Collection: Follow steps 1 and 2 as described in the Western Blot protocol for PD biomarkers.
-
Protein Extraction & Western Blotting: Follow steps 3 and 4 as described previously, but use primary antibodies specific for acetylated α-tubulin (Lys40) and detyrosinated α-tubulin. An antibody for total α-tubulin should be used for normalization.
-
Data Analysis: An increase in the levels of acetylated and/or detyrosinated α-tubulin in tumor lysates from IPP-treated animals compared to controls indicates that the drug has engaged its target and altered microtubule dynamics.
-
Comparative Workflow for Target Validation
The choice of validation strategy depends on the hypothesized primary target. The following workflow illustrates a comprehensive approach to deconvolute IPP's in vivo target engagement.
Conclusion and Recommendations
The available evidence presents a compelling case for this compound possessing a dual mechanism of action. While its nanomolar potency against IGF-1R is well-documented, the growing body of research pointing to IGF-1R-independent effects via microtubule disruption cannot be ignored. The significant discrepancy between its high potency for IGF-1R (nanomolar) and its seemingly lower potency for tubulin inhibition (micromolar) is a critical point that warrants further investigation.
For researchers aiming to validate IPP's target engagement in vivo, a multi-pronged approach is essential:
-
Direct Engagement Assays: Employing both PET imaging for IGF-1R and CETSA for tubulin in parallel studies will provide the most definitive evidence of direct target binding in the complex in vivo environment.
-
Pharmacodynamic Biomarkers: Concurrently, assessing downstream biomarkers for both pathways (p-AKT/p-MAPK for IGF-1R; tubulin PTMs for tubulin) will correlate direct target binding with functional biological output.
-
Dose-Response Studies: Correlating the effective in vivo dose with the concentrations required to engage each target can help elucidate which mechanism is more relevant at therapeutic exposures.
By systematically applying these comparative methodologies, the scientific community can resolve the ambiguity surrounding this compound's primary target, paving the way for its rational clinical development and the identification of appropriate patient populations most likely to benefit from its therapeutic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alternative Cytotoxic Effects of the Postulated IGF-IR Inhibitor Picropodophyllin In Vitro | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. Tubulin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Cross-resistance studies with Isopicropodophyllone and other chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Isopicropodophyllone (PPP), a derivative of podophyllotoxin, has emerged as a promising agent in oncology, particularly for its potential to circumvent and address resistance to conventional chemotherapeutic drugs. This guide provides a comparative analysis of this compound's efficacy in chemoresistant cancer models, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the efficacy of this compound (PPP) in various chemoresistant cancer cell lines, comparing its activity with other chemotherapeutic agents.
Table 1: Efficacy of this compound (PPP) in Pemetrexed-Resistant Malignant Pleural Mesothelioma (MPM) Cell Lines
| Cell Line | Drug | IC50 (μM) | Fold Resistance |
| H2452 (Parental) | Pemetrexed | 0.03 ± 0.01 | - |
| H2452/PEM (Resistant) | Pemetrexed | 1.3 ± 0.2 | ~43 |
| H2452/PEM (Resistant) | This compound | ~1.0 | N/A |
| 211H (Parental) | Pemetrexed | 0.02 ± 0.00 | - |
| 211H/PEM (Resistant) | Pemetrexed | 0.3 ± 0.0 | ~15 |
| 211H/PEM (Resistant) | This compound | ~1.0 | N/A |
Data adapted from studies on acquired pemetrexed resistance in MPM.[1][2]
Table 2: Effect of this compound (PPP) in Combination with Oxaliplatin in Chemoresistant Colorectal Cancer Cells
| Cell Line | Treatment | Viability (%) |
| HCT116 (Parental) | Oxaliplatin (53 µM) | 50 |
| HCT116-R (Resistant) | Oxaliplatin (324 µM) | 50 |
| HCT116-R (Resistant) | Oxaliplatin (324 µM) + PPP (1 µM) | Significantly lower than Oxaliplatin alone |
Qualitative summary based on findings indicating PPP enhances oxaliplatin efficacy.[3]
Table 3: Cross-Resistance Profile of Doxorubicin-Resistant and Paclitaxel-Resistant Breast Cancer Cell Lines
| Cell Line | Resistance to | Cross-Resistance to Paclitaxel (Fold) | Cross-Resistance to Doxorubicin (Fold) |
| Doxorubicin-Resistant | Doxorubicin (50-fold) | 4700 | - |
| Paclitaxel-Resistant | Paclitaxel (≥40-fold) | - | 4 |
This table illustrates the high degree of cross-resistance induced by doxorubicin to paclitaxel, a phenomenon that highlights the need for agents like this compound that may have different resistance mechanisms.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the cross-resistance studies of this compound.
1. Cell Viability and Drug Sensitivity Assay (Resazurin-Based Assay)
-
Cell Seeding: Cancer cell lines (parental and drug-resistant) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound, other chemotherapeutics, or a combination of drugs for 48-72 hours.
-
Resazurin Staining: After the incubation period, the medium is replaced with a fresh medium containing resazurin (alamarBlue). The plates are incubated for 2-4 hours at 37°C.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells are treated with the drugs for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-IGF-1R, p-Akt, p-MAPK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound and other chemotherapeutics are administered via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[5]
Signaling Pathways and Experimental Workflow
This compound's Dual Mechanism of Action
This compound primarily functions as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell survival and proliferation.[5] By inhibiting IGF-1R, it blocks downstream signaling through the PI3K/Akt and Ras/MAPK pathways.[2][3] However, studies have also revealed an IGF-1R-independent mechanism where this compound acts as a microtubule-depolymerizing agent, leading to mitotic arrest.[1][6]
References
- 1. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the insulin-like growth factor-1 receptor by picropodophyllin for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopicropodophyllone vs. Vinorelbine in Mesothelioma: A Comparative Guide
A new front in the battle against mesothelioma may be emerging from a class of compounds known as cyclolignans. This guide provides a comparative analysis of the preclinical efficacy of isopicropodophyllone, represented by its closely studied analog picropodophyllin, and the established chemotherapy agent vinorelbine in the context of mesothelioma. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and mechanisms of action.
Due to the limited availability of direct comparative studies between this compound and vinorelbine in mesothelioma, this guide utilizes data from its close structural analog, picropodophyllin, to draw preclinical comparisons.
Quantitative Assessment of In Vitro Efficacy
The following tables summarize the available quantitative data on the cytotoxic effects of picropodophyllin and vinorelbine on mesothelioma cell lines.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Picropodophyllin in Pemetrexed-Resistant Mesothelioma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| H2452/PEM | 72 hours | ~0.7 |
| 211H/PEM | 48 hours | ~0.6 |
Data for picropodophyllin is extracted from a study on pemetrexed-resistant cell lines. The IC50 values are estimated from graphical representations in the cited study.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Vinorelbine in Mesothelioma Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) |
| II-45 | Not Specified | Not Specified |
| II-45 Vinorelbine Resistant | Not Specified | Not Specified |
Table 3: Clinical Efficacy of Vinorelbine in Relapsed Malignant Pleural Mesothelioma (Phase II Study)
| Parameter | Value |
| Objective Response Rate | 16%[1] |
| Overall Survival | 9.6 months[1] |
| Progression-Free Survival | 4.2 months (with active supportive care)[2] |
| Stable Disease Rate | 62.2% (with active supportive care)[2] |
Mechanisms of Action: A Tale of Microtubule Disruption
Both picropodophyllin and vinorelbine exert their anticancer effects by targeting the cellular cytoskeleton, specifically by interfering with microtubule dynamics. This disruption ultimately leads to cell cycle arrest and cell death.
This compound (via Picropodophyllin):
Picropodophyllin has been shown to inhibit microtubule formation, leading to a mitotic arrest at the G2/M phase of the cell cycle.[3] Interestingly, in pemetrexed-resistant mesothelioma cell lines, this arrest can manifest as an increase in the sub-G1 population in H2452/PEM cells, while inducing a G2/M arrest in 211H/PEM cells.[3] This cytotoxic effect is reported to be independent of caspase activation.[3] Although initially investigated as an IGF-1R inhibitor, its primary mechanism of cytotoxicity in these mesothelioma cells appears to be through microtubule disruption.[4][3]
Vinorelbine:
As a member of the vinca alkaloid family, vinorelbine binds to tubulin, inhibiting its polymerization into microtubules.[4][5] This disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to an arrest at the G2/M phase and subsequent apoptosis.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. Cell Viability Assay (WST-8 Assay)
This assay is used to determine the cytotoxic effects of the compounds on mesothelioma cell lines.
-
Cell Seeding: Mesothelioma cells are seeded in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in a final volume of 100 µL of culture medium.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound, picropodophyllin, or vinorelbine for a specified duration (e.g., 48 or 72 hours).
-
WST-8 Reagent Addition: Following the treatment period, 10 µL of WST-8 solution (a water-soluble tetrazolium salt) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the WST-8 to a formazan dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the cell viability against the logarithm of the drug concentration.
2. Cell Cycle Analysis (BrdU and 7-AAD Staining)
This method is employed to determine the effect of the compounds on the cell cycle distribution of mesothelioma cells.
-
Cell Treatment: Mesothelioma cells are treated with the desired concentrations of the test compounds for a specified time.
-
BrdU Labeling: A solution of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium for a short period (e.g., 1 hour) to be incorporated into the DNA of cells undergoing S-phase.
-
Cell Fixation and Permeabilization: Cells are harvested, washed, and then fixed and permeabilized to allow antibodies to access the nuclear antigens.
-
DNA Denaturation: The DNA is denatured, typically with an acid solution, to expose the incorporated BrdU.
-
Staining: Cells are stained with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC) and with 7-Aminoactinomycin D (7-AAD), a fluorescent chemical that intercalates into double-stranded DNA, to determine the total DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The BrdU signal identifies cells in S-phase, while the 7-AAD signal determines the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Mesothelioma cells are treated with the compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Synergistic Potential
A noteworthy finding is the synergistic effect observed when picropodophyllin is combined with vinorelbine in pemetrexed-resistant mesothelioma cell lines.[4][3] This suggests that a combination therapy approach could be a promising strategy to overcome drug resistance in mesothelioma. The different, though related, mechanisms of microtubule disruption by the two compounds may contribute to this enhanced efficacy.
Conclusion and Future Directions
While vinorelbine has a recognized role as a second-line therapy for malignant pleural mesothelioma, the preclinical data for picropodophyllin, as a surrogate for this compound, suggests a potent and mechanistically similar alternative. The ability of picropodophyllin to overcome pemetrexed resistance and its synergistic activity with vinorelbine are particularly compelling.
Future research should focus on direct, head-to-head preclinical comparisons of this compound and vinorelbine in a broader panel of mesothelioma cell lines and in in vivo models. Investigating the efficacy of this compound in treatment-naïve and various resistant mesothelioma subtypes will be crucial. Furthermore, exploring the synergistic potential of this compound with other chemotherapeutic agents and targeted therapies could unveil novel and more effective treatment regimens for this challenging disease. The development of robust in vivo models for mesothelioma will be essential to validate these in vitro findings and pave the way for potential clinical translation.
References
- 1. The efficacy and safety of weekly vinorelbine in relapsed malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isopicropodophyllone and NVP-AEW541 in Cancer Research
In the landscape of targeted cancer therapy, inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway have garnered significant attention due to the pathway's critical role in cell growth, proliferation, and survival. This guide provides a detailed, data-driven comparison of two such inhibitors: Isopicropodophyllone (also known as Picropodophyllin or PPP) and NVP-AEW541. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Executive Summary
Both this compound and NVP-AEW541 have been investigated for their anti-cancer properties, primarily through the inhibition of the IGF-1R signaling pathway. NVP-AEW541 is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase.[1] In contrast, while this compound has been widely studied as an IGF-1R inhibitor, emerging evidence suggests its cytotoxic effects may also be mediated through an IGF-1R-independent mechanism involving microtubule destabilization.[2][3] This guide will delve into their mechanisms of action, present comparative quantitative data on their efficacy, detail relevant experimental protocols, and provide visual representations of their signaling pathways and experimental workflows.
Mechanism of Action and Target Specificity
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative that functions as a potent ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1] It also demonstrates inhibitory activity against the highly homologous Insulin Receptor (InsR).[4][5] However, it exhibits a 27-fold greater potency for IGF-1R compared to InsR at the cellular level, highlighting its selectivity.[4][5] Inhibition of IGF-1R by NVP-AEW541 leads to the suppression of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[6][7]
This compound (PPP) , a cyclolignan, has been characterized as an inhibitor of IGF-1R tyrosine kinase activity.[8][9] It has been shown to suppress IGF-1R signaling, leading to reduced phosphorylation of the receptor and downstream effectors like Akt.[10][11] However, some studies have reported that the cytotoxic effects of PPP can be independent of IGF-1R expression and are instead associated with microtubule depolymerization, leading to G2/M phase cell cycle arrest and mitotic catastrophe.[2][3] This dual mechanism of action distinguishes it from more targeted kinase inhibitors like NVP-AEW541.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and NVP-AEW541 across various cancer cell lines.
Table 1: In Vitro Potency (IC50) of NVP-AEW541 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 3.0 ± 0.7 | [12] |
| SKBR3 | Breast Cancer | 4.9 ± 0.7 | [12] |
| T47D | Breast Cancer | 5.6 ± 1.5 | [12] |
| Biliary Tract Cancer (mean) | Biliary Tract Cancer | 0.51 ± 0.44 | [13] |
| Neuroblastoma (range) | Neuroblastoma | 0.4 - 6.8 | [14] |
| Ewing's Sarcoma (TC-71) | Ewing's Sarcoma | ~0.3 | [7] |
| Ovarian Cancer (OVCAR-3, OVCAR-4) | Ovarian Cancer | 5 - 15 | [15] |
Table 2: In Vitro Potency (IC50) of this compound (PPP) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Osteosarcoma (multidrug resistant) | Osteosarcoma | Not specified, but effective | [16] |
| Medulloblastoma | Medulloblastoma | Not specified, but effective | [9] |
| Multiple Myeloma | Multiple Myeloma | Not specified, but effective | [10] |
| Malignant Pleural Mesothelioma | Malignant Pleural Mesothelioma | Not specified, but effective | [17] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways.
Caption: IGF-1R signaling pathway and points of inhibition.
Caption: this compound's proposed effect on microtubules.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.
In Vitro Cell Proliferation (Cytotoxicity) Assay
This protocol is a generalized representation based on methods described for evaluating both compounds.[12][18]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or NVP-AEW541. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 72 to 96 hours.[12]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or Sulforhodamine B (SRB).
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is solubilized with a Tris-base solution, and the absorbance is read.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the IGF-1R pathway.[7][13]
-
Cell Lysis: Cells are treated with the inhibitor for a specified time, then washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of the inhibitor on protein activation.
In Vivo Antitumor Activity
Both compounds have demonstrated antitumor activity in preclinical animal models.
NVP-AEW541: Oral administration of NVP-AEW541 has been shown to inhibit tumor growth in xenograft models of various cancers, including neuroblastoma and musculoskeletal tumors.[7][14] The typical dosage used in mice is 50 mg/kg, administered orally twice daily.[14] Analysis of tumors from treated animals revealed decreased microvascularization and increased apoptosis.[14]
This compound (PPP): In vivo studies have also confirmed the antitumor efficacy of PPP. In a rhabdomyosarcoma xenograft model, intraperitoneal injections of PPP (40 mg/kg/24h) inhibited tumor growth.[11]
Conclusion
This compound and NVP-AEW541 are both valuable research tools for investigating the role of the IGF-1R pathway in cancer.
-
NVP-AEW541 acts as a potent and selective IGF-1R tyrosine kinase inhibitor, making it a suitable tool for studies focused specifically on this receptor's signaling cascade. Its well-defined mechanism of action provides a clear basis for interpreting experimental results.
-
This compound presents a more complex profile. While it does inhibit IGF-1R, its potential off-target effects on microtubules must be considered when designing experiments and interpreting data.[2][3] This dual activity could be therapeutically advantageous in some contexts but requires careful characterization.
The choice between these two compounds will ultimately depend on the specific research question. For studies requiring highly selective inhibition of IGF-1R, NVP-AEW541 is the more appropriate choice. For broader investigations into agents that can disrupt cancer cell proliferation through multiple mechanisms, this compound may offer unique insights. Further head-to-head studies in identical experimental systems would be beneficial to provide a more direct comparison of their potency and efficacy.
References
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Autophagy induction by IGF1R inhibition with picropodophyllin and linsitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IGF-1 receptor inhibition by picropodophyllin in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The IGF-1 receptor inhibitor picropodophyllin potentiates the anti-myeloma activity of a BH3-mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mcgill.ca [mcgill.ca]
- 16. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 18. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines [mdpi.com]
Unveiling the IGF-1R Independent Action of Isopicropodophyllone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isopicropodophyllone (IPP), also known as Picropodophyllin (PPP), has emerged as a compelling anti-cancer agent, initially characterized as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). However, a growing body of evidence reveals a potent IGF-1R-independent mechanism of action, positioning IPP as a dual-targeting therapeutic candidate. This guide provides a comprehensive comparison of IPP's performance against other IGF-1R inhibitors and tubulin-targeting agents, supported by experimental data, detailed protocols, and pathway visualizations to elucidate its distinct anti-neoplastic properties.
Performance Comparison: this compound vs. Alternative Agents
The cytotoxic effects of this compound extend beyond its ability to inhibit IGF-1R signaling. A key differentiator is its capacity to induce mitotic arrest and catastrophe by interfering with microtubule dynamics, a mechanism independent of IGF-1R expression.[1][2] This dual activity is critical in overcoming resistance mechanisms that may arise from targeting a single pathway.
Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (Picropodophyllin) in comparison to other IGF-1R inhibitors and tubulin-targeting agents across various cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| This compound (PPP) | IGF-1R, Microtubules | DU145 (Prostate) | ~0.8 | [3] |
| LNCaP (Prostate) | ~1.0 | [3] | ||
| Jurkat (T-LBL) | <2.0 | [4] | ||
| Molt-3 (T-LBL) | <2.0 | [4] | ||
| HepG2 (Liver) | Not Specified | [1] | ||
| MCF-7 (Breast) | Not Specified | [1] | ||
| A673 (Ewing's Sarcoma) | Dose-dependent inhibition | |||
| SK-ES-1 (Ewing's Sarcoma) | Dose-dependent inhibition | |||
| U-2OSMR (Osteosarcoma) | PARP cleavage at 0.005 | [5] | ||
| KHOSMR (Osteosarcoma) | PARP cleavage at 0.005 | [5] | ||
| NVP-AEW541 | IGF-1R | MCF-7 (Breast) | ~7 | Not Specified |
| OSI-906 (Linsitinib) | IGF-1R, IR | Multiple | 0.021 - 0.810 | Not Specified |
| Colchicine | Microtubules | Hep3B, Huh7 (Liver) | 0.05 (disorganized microtubules) | [1] |
| Vinblastine | Microtubules | Not Specified | Not Specified | |
| Podophyllotoxin (PPT) | Microtubules | HCT116 (Colorectal) | 0.1 - 0.3 | [6] |
Effects on Cell Cycle and Apoptosis
This compound's impact on cell fate is concentration-dependent, leading to cell cycle arrest and apoptosis. The tables below quantify these effects in different cancer cell lines.
Cell Cycle Arrest (G2/M Phase)
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| HepG2, Hep3B, Huh7 (Liver) | 0.5 µM PPP (24h) | 1.5 to 3-fold increase | [1] |
| DU145 (Prostate) | 0.6 - 1.0 µM PPP (24h) | Marked arrest in G2/M | [3] |
| LNCaP (Prostate) | 0.6 - 1.0 µM PPP (24h) | Marked arrest in G2/M | [3] |
| Jurkat (T-LBL) | PPP (24h, 48h) | G2/M arrest | [4] |
| Molt-3 (T-LBL) | PPP (24h, 48h) | G2/M arrest | [4] |
| 231Br (Breast Cancer Brain Metastasis) | 1 µg/mL PPP (48h) | 86% increase | [7] |
| BT474Br3 (Breast Cancer Brain Metastasis) | 1 µg/mL PPP (48h) | 35% increase | [7] |
Induction of Apoptosis
| Cell Line | Treatment | % of Apoptotic Cells | Reference |
| DU145 (Prostate) | 0.6 - 1.0 µM PPP (24h) | 8.90% - 18.33% | [3] |
| LNCaP (Prostate) | 0.6 - 1.0 µM PPP (24h) | 9.30% - 13.10% | [3] |
| Jurkat (T-LBL) | 2.0 µM PPP (48h) | 7.5-fold increase | [4] |
| Molt-3 (T-LBL) | 2.0 µM PPP (48h) | 4.5-fold increase | [4] |
| HepG2, MCF-7 | 0.5 µM PPP (48h) | 2.5 to 3-fold increase | [1] |
| HCT116 (Colorectal) | 0.1 - 0.3 µM PPT (48h) | 8.92% - 59.82% | [6] |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., DU145, LNCaP) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Cell Treatment: Treat cells with this compound at the indicated concentrations and time points.
-
Cell Harvesting and Washing: Harvest the cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50-80 µg) on an SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt, Cyclin B1, CDK1, Caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., G-PEM).
-
Compound Addition: Add this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate reader.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves and determine the effect of the compound on tubulin assembly.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound.
IGF-1R Dependent Signaling Pathway
References
- 1. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Isopicropodophyllone and Related Podophyllotoxin Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 8, 2025
This guide provides a comparative overview of the transcriptomic effects of Isopicropodophyllone and its closely related compounds, etoposide and picropodophyllin. Due to the limited availability of direct transcriptomic studies on this compound, this comparison leverages data from its well-researched analogs to infer potential mechanisms and cellular responses. Etoposide, a topoisomerase II inhibitor, and Picropodophyllin, an IGF-1R inhibitor, serve as key comparators, reflecting the diverse biological activities within the podophyllotoxin family.
Executive Summary
Podophyllotoxin and its derivatives are a class of lignans with significant anticancer properties. While etoposide and teniposide are established chemotherapeutic agents that induce DNA damage by inhibiting topoisomerase II, other derivatives like Picropodophyllin (PPP) exhibit different mechanisms, such as the inhibition of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. This guide synthesizes available transcriptomic data to highlight the differential cellular responses to these compounds, providing a valuable resource for researchers exploring the therapeutic potential of this compound.
Comparative Transcriptomic Data
Transcriptomic studies reveal distinct gene expression signatures following treatment with podophyllotoxin derivatives. Below is a summary of differentially expressed genes (DEGs) in cancer cell lines treated with Etoposide, a compound structurally related to this compound. This data provides a baseline for predicting the potential transcriptomic impact of this compound.
Table 1: Summary of Differentially Expressed Genes in Etoposide-Treated MCF7 Breast Cancer Cells
| Significance Threshold | Upregulated Genes | Downregulated Genes | Cell Line | Treatment Details |
| FDR ≤ 0.001, Fold Change ≥ 2 | 96 | 41 | MCF7 | Etoposide (2 hours) |
| FDR < 0.05, Fold Change ≥ 2 | 268 | 133 | MCF7 | Etoposide (2 hours) |
| p < 0.05, Fold Change ≥ 2 | 860 | 503 | MCF7 | Etoposide (2 hours) |
Data extracted from a study on etoposide-induced DNA damage response in MCF7 cells[1].
Table 2: Key Biological Pathways Modulated by Etoposide Treatment in CHO Cells
| Genotype | Regulation | Selected KEGG Pathways |
| Wild-Type (WT) | Upregulated | p53 signaling pathway, Apoptosis, Cell cycle, DNA replication |
| Wild-Type (WT) | Downregulated | Pathways in cancer, Focal adhesion |
| DNA-PKcs Kinase-Inactive (KR) | Upregulated | p53 signaling pathway, Apoptosis, Nucleotide excision repair |
| DNA-PKcs Kinase-Inactive (KR) | Downregulated | PI3K-Akt signaling pathway, Focal adhesion |
This table summarizes findings from a comparative analysis of etoposide-induced gene expression alterations dependent on DNA-PKcs kinase activity[2].
Signaling Pathways and Mechanisms of Action
The biological effects of podophyllotoxin derivatives are mediated through distinct signaling pathways. While this compound's precise targets are under investigation, the mechanisms of etoposide and picropodophyllin offer valuable insights.
Etoposide: Topoisomerase II Inhibition and DNA Damage Response
Etoposide functions primarily by forming a ternary complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks (DSBs).[3] This DNA damage triggers a cellular response orchestrated by signaling pathways that determine the cell's fate—be it cell cycle arrest, DNA repair, or apoptosis.
Caption: Etoposide-induced DNA damage response pathway.
Picropodophyllin (PPP): IGF-1R Inhibition
In contrast to etoposide, Picropodophyllin (PPP), an epimer of podophyllotoxin, acts as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[4] Inhibition of IGF-1R blocks critical downstream pro-survival signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, ultimately leading to apoptosis and cell cycle arrest.[5][6]
References
- 1. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of basal and etoposide-induced alterations in gene expression by DNA-PKcs kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
